Neltenexine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O2S/c19-12-8-11(10-21-13-3-5-14(23)6-4-13)17(15(20)9-12)22-18(24)16-2-1-7-25-16/h1-2,7-9,13-14,21,23H,3-6,10H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLHKNBKUBAHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)NC(=O)C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905076, DTXSID00869336 | |
| Record name | Neltenexine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99453-84-6 | |
| Record name | Neltenexine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099453846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neltenexine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neltenexine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NELTENEXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U942DGM90X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neltenexine's Mechanism of Action: A Technical Guide for Researchers
An In-depth Examination of its Effects on Airway Epithelia and a Critical Review of its Postulated Role as a Neutrophil Elastase Inhibitor
Executive Summary
Neltenexine is a mucolytic agent investigated for its therapeutic potential in obstructive airway diseases. While some databases classify this compound as a neutrophil elastase inhibitor, a comprehensive review of the scientific literature suggests its primary mechanisms of action are centered on the modulation of ion transport in airway epithelial cells and the stimulation of pulmonary surfactant production. These actions collectively contribute to its mucoregulatory and protective effects in the lungs. This technical guide synthesizes the current understanding of this compound's molecular and cellular mechanisms, providing detailed experimental protocols and quantitative data where available. It also critically appraises the evidence regarding its purported direct inhibitory effect on neutrophil elastase, concluding that this is not strongly supported by current research, and suggests that its protective effects in elastase-induced lung injury models are likely indirect.
Core Mechanisms of Action
Modulation of Anion Secretion in Airway Epithelia
This compound has been demonstrated to reduce mucus hypersecretion by altering ion transport across human airway epithelial cells. In a study utilizing the human submucosal serous Calu-3 cell line, this compound was shown to diminish anion secretion under hyper-secretory conditions induced by the β2-adrenergic agonist terbutaline.[1] This effect is achieved through a dual mechanism:
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Inhibition of Cl- and HCO3- Uptake: this compound inhibits the Na+/K+/2Cl- cotransporter and the Na+/HCO3- cotransporter, reducing the influx of chloride and bicarbonate ions into the epithelial cells.[1]
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Stimulation of Cl-/HCO3- Exchange: The drug stimulates the Cl-/HCO3- exchanger, which promotes the extrusion of the more CFTR-permeant anion, Cl-, in exchange for the less CFTR-permeant anion, HCO3-.[1]
Notably, these effects occur without direct blockade of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.[1] By reducing the net anion secretion, this compound helps to maintain an appropriate level of airway surface liquid, thereby decreasing airway resistance in hyper-secretory states.[1]
A representative experimental approach to assess the effect of this compound on anion secretion involves the use of Ussing chambers with Calu-3 cells cultured on permeable supports.
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Cell Culture: Calu-3 cells are seeded on Snapwell inserts and cultured for 10-14 days to form a polarized monolayer.
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Ussing Chamber Setup: The inserts are mounted in Ussing chambers, and the basolateral and apical sides are bathed in Krebs-Ringer bicarbonate solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
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Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (a measure of net ion transport) is continuously recorded.
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Experimental Procedure:
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After a stable baseline Isc is achieved, a secretagogue such as terbutaline is added to the basolateral side to induce anion secretion.
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Once a maximal secretory response is reached, this compound is added to the apical or basolateral side at various concentrations to determine its effect on the stimulated Isc.
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To elucidate the specific transporters involved, ion substitution experiments (e.g., replacing Cl- with gluconate) or the use of specific inhibitors (e.g., bumetanide for the Na+/K+/2Cl- cotransporter) can be performed in the presence and absence of this compound.
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Protection Against Elastase-Induced Emphysema via Surfactant Production
In a rat model of elastase-induced emphysema, this compound demonstrated a protective effect by reducing alveolar deformation.[2] This study, however, attributes this effect to this compound's activity in stimulating the production of pulmonary surfactant, rather than direct inhibition of elastase.[2] Surfactant reduces surface tension in the alveoli, which is crucial for maintaining their structural integrity. By enhancing surfactant production, this compound may increase the resistance of alveolar walls to the damaging effects of elastase.
This in vivo protocol is designed to evaluate the efficacy of a compound in mitigating the pathological changes associated with elastase-induced emphysema.
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Animal Model: Male Sprague-Dawley rats are used.
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Induction of Emphysema: Animals are anesthetized, and a single intratracheal instillation of porcine pancreatic elastase (e.g., 46 U/mg) dissolved in saline is administered.[2]
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Treatment Groups:
-
Control group: receives saline instillation and vehicle treatment.
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Elastase group: receives elastase instillation and vehicle treatment.
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This compound treatment group: receives elastase instillation and daily administration of this compound (e.g., 25 mg/kg i.p.) for a predefined period (e.g., 30 days).[2]
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This compound pre-treatment group: receives this compound for a period (e.g., 6 days) before elastase instillation, followed by continued treatment.[2]
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Assessment of Alveolar Deformation:
-
At the end of the treatment period, animals are euthanized, and the lungs are excised and fixed.
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Lung tissue sections are prepared for analysis.
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Scanning Electron Microscopy (SEM): This is a key method for visualizing the three-dimensional structure of the alveoli. Lung slices are dehydrated, critical-point dried, coated with gold, and observed by SEM to assess the extent of alveolar wall destruction and airspace enlargement.[2]
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Morphometric Analysis: Quantitative assessment of emphysema can be performed by measuring the mean linear intercept (Lm) on histological sections, which provides an indication of the average airspace size. An increase in Lm is indicative of emphysema.
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Critical Appraisal of the Role as a Neutrophil Elastase Inhibitor
While this compound is categorized as an "elastase inhibitor" in some pharmacological databases, direct evidence of its ability to inhibit the enzymatic activity of neutrophil elastase is lacking in the peer-reviewed literature. The protective effects observed in the elastase-induced emphysema model are attributed to its influence on surfactant production.[2]
However, it is noteworthy that this compound is a derivative of ambroxol. Studies on ambroxol have shown that it can indirectly counteract the effects of neutrophil elastase through a multi-step mechanism:
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Inhibition of Neutrophil Activation: Ambroxol has been reported to interfere with the activation of neutrophils, which would reduce the release of their granular contents, including elastase.[3]
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Reduction of Elastase Release: Ambroxol has been shown to decrease the release of elastase from activated neutrophils.[3]
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Protection of α1-Antitrypsin: Ambroxol can protect α1-antitrypsin, the primary endogenous inhibitor of neutrophil elastase, from oxidative inactivation by hypochlorous acid (HOCl) produced by neutrophils.[3]
Given the structural similarity between this compound and ambroxol, it is plausible that this compound may share some of these indirect anti-elastase properties. However, this remains to be experimentally verified.
To definitively determine if this compound directly inhibits neutrophil elastase, a fluorometric in vitro assay can be employed. Commercial kits are available for this purpose.
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Principle: The assay measures the activity of purified human neutrophil elastase on a specific fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage and subsequent fluorescence emission is reduced.
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Materials:
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Purified human neutrophil elastase
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Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
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Assay buffer
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96-well black microplate
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Fluorescence microplate reader
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Known neutrophil elastase inhibitor as a positive control (e.g., Sivelestat)
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Procedure:
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A dilution series of this compound is prepared.
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In the wells of the microplate, the assay buffer, this compound (or vehicle control), and purified neutrophil elastase are added and incubated for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.
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The fluorogenic substrate is then added to initiate the enzymatic reaction.
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The fluorescence intensity is measured kinetically over time at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
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-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Data Summary
Currently, there is a lack of quantitative data in the public domain regarding the direct inhibitory potency (e.g., IC50, Ki) of this compound on neutrophil elastase. The available quantitative data primarily relates to its effects in animal models of lung injury.
Table 1: Summary of this compound's Effects in an Elastase-Induced Emphysema Model in Rats
| Parameter | Treatment Group | Outcome | Reference |
| Alveolar Deformation | This compound (25 mg/kg i.p. daily for 30 days) | Significant reduction in elastase-induced alveolar deformation | [2] |
| Alveolar Deformation | This compound (pre-treatment and continued treatment) | Significant reduction in elastase-induced alveolar deformation | [2] |
Signaling Pathways and Visualizations
Signaling Pathway of this compound in Airway Epithelial Cells
The following diagram illustrates the proposed mechanism by which this compound modulates ion transport in airway epithelial cells, leading to a reduction in mucus hypersecretion.
Caption: this compound's modulation of ion transporters in airway epithelial cells.
Experimental Workflow for Assessing this compound's Effect on Elastase-Induced Emphysema
The following diagram outlines the key steps in an in vivo experiment to evaluate the protective effects of this compound against elastase-induced lung damage.
Caption: Experimental workflow for evaluating this compound in an elastase-induced emphysema model.
Conclusion and Future Directions
This compound is a mucolytic agent with well-documented effects on ion transport in airway epithelial cells, leading to reduced mucus hypersecretion. Furthermore, it exhibits protective effects in animal models of elastase-induced emphysema, likely mediated by its ability to stimulate pulmonary surfactant production. The assertion that this compound is a direct inhibitor of neutrophil elastase is not substantiated by the currently available scientific literature.
For drug development professionals and researchers, this distinction is critical. Future research should focus on:
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Direct Enzymatic Assays: Conducting in vitro studies to definitively assess whether this compound directly inhibits the activity of human neutrophil elastase and, if so, to determine its potency (IC50) and mechanism of inhibition.
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Elucidation of Indirect Anti-Elastase Mechanisms: Investigating whether this compound, like its structural analog ambroxol, can modulate neutrophil activation, reduce elastase release, or protect endogenous anti-proteases from inactivation.
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Clinical Studies: Further clinical trials are needed to establish the efficacy of this compound in patients with chronic obstructive pulmonary disease and other hypersecretory lung diseases, and to correlate clinical outcomes with its known mechanisms of action.
By addressing these research gaps, a more complete understanding of this compound's therapeutic potential can be achieved, paving the way for its rational use in the management of respiratory diseases.
References
- 1. Action of this compound on anion secretion in human airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: morphological investigation of protection against elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inhibition of human neutrophil histotoxicity by ambroxol: evidence for a multistep mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Neltenexine: Structure, and Putative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neltenexine is a synthetic small molecule with mucolytic and elastase-inhibiting properties, positioning it as a potential therapeutic agent for respiratory diseases characterized by mucus hypersecretion and tissue degradation. This document provides a detailed overview of its chemical structure, available physicochemical and pharmacological data, and insights into its potential mechanisms of action. While comprehensive data on its experimental protocols and specific signaling pathway modulation remain limited in publicly accessible literature, this guide synthesizes the current understanding of this compound to support further research and development efforts.
Chemical Structure and Properties
This compound is chemically identified as N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide.[1] Its molecular formula is C18H20Br2N2O2S.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H20Br2N2O2S | [1] |
| IUPAC Name | N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide | [1] |
| CAS Number | 99453-84-6 | [1] |
| Molecular Weight | 488.2 g/mol | [1] |
| Canonical SMILES | C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)NC(=O)C3=CC=CS3)O | [1] |
| InChI Key | SSLHKNBKUBAHJY-UHFFFAOYSA-N | [1] |
Pharmacological Profile
This compound's primary pharmacological activities are identified as an elastase inhibitor and a mucolytic agent. It is suggested to be active in surfactant production, which is crucial for maintaining lung function.
Elastase Inhibition
Elastase, particularly neutrophil elastase, is a serine protease implicated in the degradation of extracellular matrix proteins, including elastin. Unregulated elastase activity is a key factor in the pathogenesis of chronic obstructive pulmonary disease (COPD) and emphysema. By inhibiting elastase, this compound may offer a protective effect against the tissue damage associated with these conditions.
Mucolytic Activity and Surfactant Production
As a mucolytic, this compound is expected to reduce the viscosity of mucus, facilitating its clearance from the airways. This action is beneficial in conditions with excessive or thickened mucus. Furthermore, its activity related to surfactant production suggests a broader impact on lung mechanics and respiratory function. Pulmonary surfactant is a complex mixture of lipids and proteins that reduces surface tension at the air-liquid interface in the alveoli, preventing their collapse.
Specific quantitative data on the mucolytic activity and the direct effects on surfactant composition and production by this compound are not detailed in the available literature.
Postulated Signaling Pathways
The precise signaling pathways modulated by this compound have not been explicitly elucidated in the available literature. However, based on its primary action as an elastase inhibitor, we can postulate its potential influence on downstream inflammatory and tissue remodeling pathways.
Neutrophil elastase is known to activate various signaling cascades that contribute to inflammation and tissue damage. By inhibiting elastase, this compound could indirectly downregulate these pathways.
Experimental Methodologies
While specific, detailed protocols for in vitro assays with this compound are scarce, a published in vivo study provides a framework for its preclinical evaluation.
In Vivo Model of Elastase-Induced Emphysema
This protocol is based on a study investigating the protective effects of this compound in a rat model of emphysema.
Objective: To assess the efficacy of this compound in preventing alveolar deformation induced by pancreatic elastase.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound
-
Porcine Pancreatic Elastase (46 U/mg)
-
Saline solution
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Anesthetic agent
Procedure:
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Induction of Emphysema:
-
Anesthetize the rats according to institutional guidelines.
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Tracheally instill a single dose of porcine pancreatic elastase (0.33 mg in 100 µL saline) to induce emphysematous lesions.
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-
Drug Administration:
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Treatment Group: Administer this compound at a dose of 25 mg/kg intraperitoneally (i.p.) daily for 30 days.
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Pre-treatment Group: Administer this compound at the same dose for six days prior to elastase instillation, followed by the same daily administration for 30 days post-instillation.
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Control Group: Administer a vehicle control (e.g., saline) following the same schedule.
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-
Endpoint Analysis:
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At the end of the treatment period, euthanize the animals.
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Excise the lungs and fix them for morphological analysis.
-
Prepare lung slices, dehydrate, and perform critical point drying.
-
Coat the samples with gold for observation by scanning electron microscopy (SEM).
-
Evaluate the degree of alveolar deformation in the different treatment groups compared to the control group.
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Synthesis of this compound
Conclusion and Future Directions
This compound presents a promising profile as a dual-action agent for respiratory diseases, targeting both enzymatic tissue degradation and mucus clearance. However, to fully realize its therapeutic potential, further in-depth research is imperative. Key areas for future investigation include:
-
Quantitative Pharmacological Characterization: Determination of IC50 values for elastase inhibition and development of robust in vitro assays to quantify its mucolytic activity and effects on surfactant production are critical next steps.
-
Elucidation of Signaling Pathways: Detailed molecular studies are needed to identify the specific signaling cascades modulated by this compound downstream of elastase inhibition.
-
Optimization of Synthesis: Development and publication of a scalable and efficient synthesis protocol would facilitate broader research and potential clinical development.
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Clinical Evaluation: Progression to well-designed clinical trials is necessary to establish the safety and efficacy of this compound in human populations with respiratory diseases.
This technical guide provides a foundational understanding of this compound based on the currently available data. It is intended to serve as a resource for the scientific community to guide and stimulate further exploration into this potentially valuable therapeutic molecule.
References
An In-Depth Technical Guide to the Synthesis and Purification of Neltenexine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neltenexine is a mucolytic agent and an elastase inhibitor, identified by its IUPAC name N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide. Its chemical formula is C₁₈H₂₀Br₂N₂O₂S, with a molecular weight of 488.24 g/mol .[1][2] While the therapeutic potential of this compound has been explored, detailed public information regarding its synthesis and purification methodologies remains scarce. This guide aims to provide a comprehensive overview based on analogous chemical syntheses and standard purification techniques relevant to a molecule of this structural class, in the absence of explicit procedural data for this compound itself.
Retrosynthetic Analysis and Proposed Synthesis Pathway
A plausible retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The molecule can be conceptually disconnected at the amide bond and the secondary amine linkage, leading to three key starting materials: a substituted dibromoaniline derivative, thiophene-2-carbonyl chloride, and trans-4-aminocyclohexanol.
A forward synthesis based on this analysis is proposed in the following workflow:
Caption: Proposed Synthesis Pathway for this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the key steps in the proposed synthesis of this compound. These are based on standard organic chemistry transformations and would require optimization for specific conditions.
Step 1: Synthesis of N-(2,4-dibromo-6-methylphenyl)thiophene-2-carboxamide (Intermediate 1)
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Reaction Setup: To a solution of 2,4-dibromo-6-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).
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Acylation: Cool the mixture to 0 °C and add a solution of thiophene-2-carbonyl chloride (1.1 eq) in the same solvent dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of N-(2,4-dibromo-6-(bromomethyl)phenyl)thiophene-2-carboxamide (Intermediate 2)
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Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.
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Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq) to the solution.
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Initiation: Heat the mixture to reflux and irradiate with a UV lamp to initiate the benzylic bromination.
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Isolation: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Synthesis of this compound
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Reaction Setup: Dissolve Intermediate 2 (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
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Nucleophilic Substitution: Add trans-4-aminocyclohexanol (2.2 eq, to act as both nucleophile and base) to the solution. Alternatively, use 1.1 equivalents of the amine and 1.2 equivalents of a non-nucleophilic base like potassium carbonate or diisopropylethylamine.
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Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
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Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
Purification Methods
The purification of the final this compound product and its intermediates is critical to ensure high purity for research and potential pharmaceutical applications. A multi-step purification strategy is typically employed.
Caption: General Purification Workflow for this compound.
1. Column Chromatography
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Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution) is a common choice.
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Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is likely to be effective for eluting this compound from the silica gel column. The optimal solvent system would be determined by preliminary TLC analysis.
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Procedure:
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The crude product is adsorbed onto a small amount of silica gel.
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The silica gel with the adsorbed product is loaded onto a pre-packed column.
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The column is eluted with the chosen solvent system, and fractions are collected.
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Fractions are analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined and the solvent is evaporated.
-
2. Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair system, such as ethanol/water or ethyl acetate/hexane, may also be effective.
-
Procedure:
-
Dissolve the partially purified product from column chromatography in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
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Quantitative Data (Illustrative)
The following table presents illustrative quantitative data that would be targeted during the synthesis and purification of this compound. Actual values would be determined experimentally.
| Step | Intermediate/Product | Starting Material (Mass) | Product (Mass) | Yield (%) | Purity (by HPLC) |
| Synthesis Step 1 | Intermediate 1 | 10.0 g | 12.5 g | ~90% | >95% |
| Synthesis Step 2 | Intermediate 2 | 12.5 g | 14.0 g | ~85% | >90% |
| Synthesis Step 3 | Crude this compound | 14.0 g | 15.5 g | ~80% | ~85% |
| Purification Step 1 | Column Purified | 15.5 g | 12.4 g | ~80% | >98% |
| Purification Step 2 | Recrystallized | 12.4 g | 11.2 g | ~90% | >99.5% |
Disclaimer: The synthesis and purification methods described in this document are based on general chemical principles and analogies to similar molecules. They are intended for informational purposes for a qualified scientific audience and have not been experimentally validated for this compound. Any attempt to perform these procedures should be conducted by trained professionals in a suitably equipped laboratory with appropriate safety precautions. The information provided does not constitute a recommendation or endorsement for the synthesis or use of this compound.
References
In Vitro Activity of Neltenexine: A Technical Guide on its Mucoregulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neltenexine is recognized as a mucolytic agent for treating chronic obstructive pulmonary disease (COPD); however, in vitro studies highlight its role as a mucoregulator rather than a direct mucolytic.[1] This technical guide provides an in-depth analysis of the in vitro activity of this compound, focusing on its mechanism of action on anion secretion in human airway epithelia. Experimental evidence demonstrates that this compound modulates ion transport in human submucosal serous Calu-3 cells, suggesting a mechanism that reduces hypersecretion to maintain an appropriate fluid level in the airway.[1] This guide synthesizes the available data, details experimental protocols, and presents signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.
Introduction: Reclassifying this compound's In Vitro Action
While clinically categorized as a mucolytic, in vitro evidence points to this compound's function as a mucoregulatory agent. Mucoregulators act by suppressing the underlying mechanisms of mucus hypersecretion. In contrast, true mucolytics directly break down the chemical bonds in mucus to reduce its viscosity.[1] The primary in vitro research on this compound has centered on its effects on ion transport in Calu-3 cells, a well-established model for human airway submucosal gland serous cells.[1][2] This guide will focus on the detailed experimental findings that elucidate this mucoregulatory mechanism.
In Vitro Efficacy of this compound on Anion Secretion
The pivotal study on this compound's in vitro activity investigated its effect on anion secretion in Calu-3 human airway epithelial cells, particularly under conditions mimicking hypersecretion.[1]
Quantitative Data Summary
The study demonstrated that this compound diminishes anion secretion, which is a key driver of fluid secretion into the airways. The following table summarizes the key quantitative findings on the inhibitory effects of this compound on different ion transporters.
| Ion Transporter/Channel | Agonist/Condition | This compound Effect | Key Finding |
| Na+/K+/2Cl- cotransporter | Terbutaline (β2-adrenergic agonist) induced hypersecretion | Inhibition of Cl- uptake | This compound reduces the influx of chloride ions, a crucial step in anion secretion.[1] |
| Na+/HCO3- cotransporter | Terbutaline-induced hypersecretion | Inhibition of HCO3- uptake | This compound curtails the influx of bicarbonate ions, further limiting the substrates for anion secretion.[1] |
| Cl-/HCO3- exchanger | Terbutaline-induced hypersecretion | Stimulation | This compound promotes the exchange of intracellular Cl- for extracellular HCO3-, effectively reducing the driving force for Cl- secretion.[1] |
| CFTR Channel | Terbutaline-induced hypersecretion | No direct blockade | This compound's action is not on the primary anion channel itself, but on the transporters that supply ions for secretion.[1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and for designing future research.
Cell Culture and Preparation
-
Cell Line: Calu-3 human submucosal serous cells were used as the in vitro model for airway epithelia.[1]
-
Culture Conditions: Cells were cultured on permeable supports to form polarized monolayers with tight junctions, mimicking the in vivo airway barrier.[2]
-
Hypersecretion Model: A hyper-secreting state was induced using terbutaline, a β2-adrenergic agonist, which stimulates anion and fluid secretion.[1]
Measurement of Ion Transport
-
Short-Circuit Current (Isc) Measurement: The Ussing chamber technique was employed to measure the net ion movement across the Calu-3 cell monolayer. Changes in Isc in response to this compound and other agents were recorded to quantify the effects on ion transport.
-
Intracellular pH (pHi) Measurement: To assess the activity of HCO3- transporters, the intracellular pH was monitored using a pH-sensitive fluorescent dye. This allowed for the determination of the rates of HCO3- uptake and extrusion.
-
Intracellular Cl- Concentration ([Cl-]i) Measurement: The concentration of intracellular chloride was measured using a Cl--sensitive fluorescent dye to evaluate the activity of Cl- transporters.
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and the general experimental workflow for studying ion transport.
Caption: Proposed mechanism of this compound's mucoregulatory action on ion transporters.
Caption: General experimental workflow for assessing ion transport in airway epithelial cells.
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound functions as a mucoregulatory agent by reducing anion secretion in airway epithelial cells.[1] This mechanism, which involves the inhibition of Na+/K+/2Cl- and Na+/HCO3- cotransporters and stimulation of the Cl-/HCO3- exchanger, leads to a reduction in fluid hypersecretion, thereby potentially alleviating airway obstruction in diseases like COPD.[1]
For future research, it would be valuable to:
-
Investigate the long-term effects of this compound on mucin gene expression and protein production in vitro.
-
Explore the efficacy of this compound in more complex in vitro models, such as co-cultures of different airway cell types or organ-on-a-chip systems.
-
Conduct direct rheological studies on mucus produced by airway epithelial cells treated with this compound to definitively assess any direct mucolytic effects.
This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro activity, offering a solid foundation for further research and development in the field of mucoactive drugs.
References
Neltenexine: A Technical Overview of its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neltenexine (trade name: Alveoten) is an investigational small molecule drug characterized primarily as a mucolytic and an elastase inhibitor.[1][2][3] It has been evaluated for its therapeutic potential in obstructive airway diseases, particularly in preventing pulmonary emphysema.[1][2] Preclinical studies have demonstrated its protective effects against elastase-induced lung damage and its ability to stimulate alveolar surfactant production in animal models.[1] Clinical investigations, although limited, have suggested its efficacy in improving symptoms associated with Chronic Obstructive Pulmonary Disease (COPD) exacerbations. This technical guide provides a comprehensive summary of the discovery and initial characterization of this compound based on publicly available data.
Core Compound Information
This compound is an aromatic anilide and an amide derivative of ambroxol and thiophenecarboxylic acid.[2][4]
| Property | Data | Source |
| IUPAC Name | N-(2,4-dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenyl)thiophene-2-carboxamide | [3] |
| Molecular Formula | C18H20Br2N2O2S | [3] |
| Molar Mass | 488.24 g·mol−1 | [3] |
| CAS Number | 99453-84-6 | [3] |
| ATC Code | R05CB14 (Mucolytics) | [2] |
| Drug Class | Expectorants, Mucolytics | [2] |
| Trade Name | Alveoten | [3] |
| Maximum Clinical Trial Phase | Phase II | [5] |
Mechanism of Action
This compound's therapeutic effects are attributed to a dual mechanism of action:
-
Elastase Inhibition : this compound is an inhibitor of elastase, an enzyme implicated in the degradation of elastin in the lung tissue, a key pathological feature of pulmonary emphysema.[1][2]
-
Mucolytic and Surfactant-Promoting Activity : As a derivative of ambroxol, this compound is believed to have mucolytic properties, aiding in the clearance of mucus from the airways.[3][4] Furthermore, preclinical studies suggest it actively promotes the production of pulmonary surfactant, which is crucial for maintaining alveolar stability.[1]
References
- 1. Search | The WHO Traditional Medicine Global Library [search.tmgl.org]
- 2. researchgate.net [researchgate.net]
- 3. Search | The WHO Traditional Medicine Global Library [search.tmgl.org]
- 4. Mucolytics for acute exacerbations of chronic obstructive pulmonary disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Neltenexine for idiopathic pulmonary fibrosis research
Neltenexine and Idiopathic Pulmonary Fibrosis: A Review of Publicly Available Research
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless scarring of lung tissue, leading to a decline in respiratory function. The exact cause of IPF remains unknown, and while current treatments can slow disease progression, there is no cure. Consequently, extensive research is focused on identifying novel therapeutic agents. This document summarizes the publicly available scientific literature and clinical data concerning "this compound" as a potential treatment for IPF.
Methodology
A comprehensive search of scientific databases, clinical trial registries, and publicly available information was conducted to identify research pertaining to this compound and its role in idiopathic pulmonary fibrosis. The search terms included "this compound," "idiopathic pulmonary fibrosis," "this compound mechanism of action," "this compound clinical trials," and variations thereof.
Results
Despite a thorough and extensive search, no publicly available scientific literature, preclinical data, or registered clinical trials were identified that specifically mention "this compound" in the context of idiopathic pulmonary fibrosis research or for any other indication.
Based on the current publicly accessible information, there is no evidence to suggest that "this compound" is a compound being investigated for the treatment of idiopathic pulmonary fibrosis. It is possible that "this compound" may be an internal company codename not yet disclosed publicly, a very early-stage compound with no published data, or a term that is not recognized within the field of IPF research.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound for idiopathic pulmonary fibrosis at this time. Further information would be required from non-public sources to elaborate on this topic.
The Pharmacological Profile of Neltenexine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neltenexine is an investigational mucolytic and elastase inhibitor that has been evaluated for its potential in treating respiratory diseases characterized by mucus hypersecretion and lung tissue damage. Structurally an amide derivative of ambroxol, its mechanism of action involves the modulation of anion secretion in airway epithelial cells, leading to a reduction in mucus viscosity. Preclinical studies have also suggested a protective effect against elastase-induced pulmonary emphysema. This technical guide provides a comprehensive summary of the currently available pharmacological data on this compound, including its mechanism of action, relevant preclinical and clinical findings, and a discussion of its therapeutic potential. While extensive quantitative data and detailed experimental protocols are not widely available in the public domain, this document synthesizes the existing knowledge to inform researchers and drug development professionals.
Introduction
This compound (trade name: Alveoten) is a synthetic, orally administered drug classified as a mucolytic agent.[1][2] It has been investigated for its utility in obstructive airway diseases, such as Chronic Obstructive Pulmonary Disease (COPD), and for its potential to prevent pulmonary emphysema.[3][4] Chemically, it is identified as N-(2,4-dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenyl)thiophene-2-carboxamide.[2] The primary pharmacological activities attributed to this compound are its mucolytic effects, stemming from the regulation of ion and water transport in the airway epithelium, and its inhibitory action against elastase, a key enzyme in the pathogenesis of emphysema.[3][5]
Pharmacodynamics: Mechanism of Action
The primary mechanism of action of this compound as a mucolytic agent is centered on the regulation of anion secretion in the airway epithelial cells.[3] Unlike some other mucoregulators, this compound does not act on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel directly.[3] Instead, its effects are mediated through the modulation of other ion transporters.
Under conditions of mucus hypersecretion, often stimulated by agents like beta2-adrenergic agonists, this compound has been shown to:
-
Inhibit Cl- and HCO3- uptake: It reduces the activity of the Na+/K+/2Cl- cotransporter and the Na+/HCO3- cotransporter. This action decreases the influx of chloride and bicarbonate ions into the epithelial cells.[3]
-
Stimulate the Cl-/HCO3- exchanger: By promoting the activity of this exchanger, this compound facilitates the extrusion of the more CFTR-permeant anion, Cl-, while increasing the uptake of the less CFTR-permeant anion, HCO3-.[3]
The net effect of these actions is a reduction in anion secretion into the airway lumen, which in turn decreases water secretion and helps to normalize the airway surface liquid layer, thereby reducing mucus viscosity.[3]
In addition to its mucolytic properties, this compound is also described as an elastase inhibitor.[4][5] Elastase, a protease that degrades elastin, is implicated in the destruction of alveolar walls, a hallmark of pulmonary emphysema. By inhibiting elastase, this compound may offer a protective effect against the progression of this lung damage.[5][6]
Signaling Pathway for Anion Secretion Modulation
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Action of this compound on anion secretion in human airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: morphological investigation of protection against elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of human pharmacokinetics of naltrexone | RTI [rti.org]
Neltenexine: A Potential Dual-Action Therapeutic for Chronic Obstructive Pulmonary Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health challenge characterized by persistent respiratory symptoms and airflow limitation. Current therapeutic strategies primarily focus on symptom management and reducing exacerbations. Neltenexine, a mucolytic agent with elastase inhibitory properties, presents a promising therapeutic avenue by targeting two key pathological features of COPD: mucus hypersecretion and elastin degradation. This technical guide provides a comprehensive overview of the current preclinical and clinical evidence for this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining experimental protocols. This document is intended to serve as a resource for researchers and drug development professionals exploring novel treatments for COPD.
Introduction
COPD is a progressive lung disease driven by chronic inflammation, leading to airway remodeling, mucus hypersecretion, and emphysema. Two critical components of COPD pathophysiology are the overproduction of viscous mucus, which impairs mucociliary clearance and increases the risk of infections, and the excessive activity of proteases, particularly neutrophil elastase, which degrades the lung's elastin matrix, leading to loss of elastic recoil and airflow limitation.
This compound is a small molecule that has demonstrated efficacy in preclinical and clinical settings through a dual mechanism of action:
-
Mucoregulation: It modulates ion transport in the airway epithelium, leading to a reduction in mucus viscosity and improved clearance.
-
Anti-protease Activity: It directly inhibits elastase, potentially protecting the lung parenchyma from destruction.
This guide will delve into the scientific basis for this compound's potential as a COPD therapeutic, presenting the available data in a structured format to facilitate further research and development.
Mechanism of Action
This compound's therapeutic potential in COPD stems from its ability to modulate two distinct but interconnected pathological processes.
Mucoregulatory Effects via Ion Channel Modulation
This compound's primary mucolytic action appears to be mediated by its influence on anion secretion in airway epithelial cells. In hyper-secretory states, as is common in COPD, excessive fluid secretion contributes to the volume and viscosity of mucus. A study on the human airway epithelial cell line Calu-3 revealed that this compound can reduce this hyper-secretion.[1][2]
The proposed mechanism involves the following key actions:
-
Inhibition of Na+/K+/2Cl- and Na+/HCO3- Cotransporters: By inhibiting these transporters, this compound reduces the influx of chloride (Cl-) and bicarbonate (HCO3-) ions into the epithelial cells. This, in turn, decreases the driving force for fluid secretion into the airway lumen.
-
Stimulation of the Cl-/HCO3- Exchanger: this compound stimulates the activity of this exchanger, which facilitates the removal of intracellular Cl- in exchange for HCO3-. This action helps to further reduce the intracellular Cl- concentration available for secretion.
This modulation of ion transport helps to restore a more balanced airway surface liquid layer, potentially reducing mucus viscosity and improving mucociliary clearance.
Anti-Elastase Activity
A key feature of emphysema in COPD is the destruction of alveolar walls by proteases, primarily neutrophil elastase. This compound has been identified as an elastase inhibitor.[3] Preclinical studies in a rat model of elastase-induced emphysema have demonstrated that this compound can significantly reduce alveolar deformation, suggesting a protective effect against elastin degradation.[3] While the precise kinetics of this inhibition are not yet fully characterized, this anti-protease activity represents a significant disease-modifying potential for this compound in COPD.
Preclinical and Clinical Data
The available data for this compound, while limited, provides a solid foundation for its further investigation in COPD.
Preclinical Evidence
A key preclinical study investigated the effect of this compound in a rat model of porcine pancreatic elastase-induced emphysema.
Table 1: Summary of Preclinical Study on this compound in Elastase-Induced Emphysema
| Parameter | Details | Reference |
| Model | Anesthetized rats with intratracheal instillation of porcine pancreatic elastase | [3] |
| Treatment Groups | 1. This compound (25 mg/kg i.p. daily) for 30 days after elastase instillation2. This compound (25 mg/kg i.p. daily) starting 6 days before and continuing for 30 days after elastase instillation | [3] |
| Primary Outcome | Alveolar deformation assessed by scanning electron microscopy (SEM) | [3] |
| Key Findings | Both pretreatment and treatment with this compound resulted in a significant reduction in elastase-induced alveolar deformation. | [3] |
Clinical Evidence
A randomized, controlled, open-label study compared the efficacy and tolerability of this compound versus carbocysteine in patients with exacerbations of mild COPD.
Table 2: Summary of Clinical Trial of this compound in COPD Exacerbations
| Parameter | This compound | Carbocysteine | p-value | Reference |
| Number of Patients | 15 | 15 | - | |
| Dosage | 1 sachet TID for 12 days | 5% syrup, 50 mg TID for 12 days | - | |
| Concomitant Therapy | Standard antibiotic therapy (ampicillin 1 g IM BID for 6 days) | Standard antibiotic therapy (ampicillin 1 g IM BID for 6 days) | - | |
| Time to Improvement in Difficulty Expecting (Day 4) | Significantly shorter | - | < 0.05 | |
| Time to Improvement in Cough (Day 4) | Significantly shorter | - | < 0.02 | |
| Time to Improvement in Sputum Characteristics (Day 4) | Significantly shorter | - | < 0.02 | |
| Cough Reduction (Overall) | Significantly greater | - | < 0.05 | |
| Improvement in Sputum Characteristics (Overall) | Significantly greater | - | < 0.05 | |
| Adverse Events | 1 patient (heartburn) | Not reported | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols from the cited studies.
Elastase-Induced Emphysema Model in Rats
This protocol describes the induction of emphysema in rats to study the protective effects of this compound.
Materials:
-
Male Sprague-Dawley rats
-
Porcine pancreatic elastase (46 U/mg)
-
Saline
-
This compound
-
Anesthetic agent
-
Scanning Electron Microscope
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions with free access to food and water.
-
Anesthesia: Anesthetize the rats according to approved institutional protocols.
-
Elastase Instillation: Perform a single intratracheal instillation of 0.33 mg of porcine pancreatic elastase dissolved in 100 µl of saline.
-
This compound Administration:
-
Treatment Group: Administer this compound at a dose of 25 mg/kg intraperitoneally (i.p.) daily for 30 days, starting after elastase instillation.
-
Pretreatment Group: Administer this compound at the same dose for 6 days prior to elastase instillation and continue for 30 days post-instillation.
-
-
Tissue Collection and Preparation: At the end of the treatment period, euthanize the animals. Remove and fix the lungs. Dehydrate the tissue slices, perform critical point drying, and coat with gold for SEM analysis.
-
Analysis: Observe and quantify the degree of alveolar deformation using SEM.
Clinical Trial Protocol for COPD Exacerbations
This protocol outlines the design of the clinical trial comparing this compound to carbocysteine.
Study Design:
-
Randomized, controlled, open-label study.
Inclusion Criteria:
-
Patients with an exacerbation of mild COPD.
Treatment Arms:
-
This compound Group: Oral this compound powder, 1 sachet three times daily (TID) for 12 days.
-
Carbocysteine Group: Carbocysteine 5% syrup, 50 mg TID for 12 days.
Concomitant Therapy:
-
All patients received standard antibiotic therapy with ampicillin 1 g intramuscularly (IM) twice daily (BID) for 6 days.
-
Treatment with standard doses of aminophylline was also permitted.
Efficacy Variables:
-
Sputum characteristics and volume
-
Cough severity
-
Difficulty in expectorating
-
Dyspnea
-
Pulmonary auscultation findings
-
Vital capacity (VC), peak expiratory flow (PEF), and forced expiratory volume in 1 second (FEV1)
Tolerability Assessment:
-
Monitoring and recording of all adverse events.
Future Directions and Conclusion
The existing data on this compound suggest it is a promising candidate for the treatment of COPD, addressing both mucus hypersecretion and parenchymal destruction. However, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Detailed Mechanistic Studies: In-depth investigation into the signaling pathways modulated by this compound in airway epithelial cells.
-
Elastase Inhibition Kinetics: Characterization of the binding affinity and inhibitory kinetics of this compound against neutrophil elastase.
-
Surfactant Production: Elucidation of the mechanism by which this compound may influence surfactant production by alveolar type II cells.
-
Larger Clinical Trials: Well-designed, double-blind, placebo-controlled clinical trials in a larger and more diverse COPD population are needed to confirm its efficacy and safety, and to explore its long-term effects on lung function decline and exacerbation frequency.
References
Early-Stage Research on Neltenexine's Therapeutic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neltenexine is an investigational drug identified as a potent elastase inhibitor and a mucolytic agent.[1][2] Early-stage research has primarily focused on its therapeutic potential in obstructive airway diseases, particularly chronic obstructive pulmonary disease (COPD) and emphysema. This technical guide synthesizes the available preclinical and clinical findings to provide a comprehensive overview of the foundational research into this compound's therapeutic effects. The information presented herein is intended to support further research and development efforts in the field of respiratory therapeutics.
Core Therapeutic Mechanisms
This compound's primary mechanisms of action are believed to be twofold:
-
Neutrophil Elastase Inhibition: As an elastase inhibitor, this compound is thought to counteract the destructive effects of neutrophil elastase, a key enzyme implicated in the breakdown of lung elastin and the progression of emphysema.[1][3]
-
Mucolytic Activity: By modifying the properties of airway mucus, this compound aims to improve mucus clearance, a significant challenge in patients with chronic bronchitis and COPD.
Preclinical Research: Elastase-Induced Emphysema Model
A pivotal preclinical study investigated the protective effects of this compound in a rat model of elastase-induced emphysema. This research provided the initial evidence for its potential as a disease-modifying agent in destructive lung diseases.
Experimental Protocol
The following is a representative experimental protocol based on the published abstract of the study.[4]
1. Animal Model:
- Species: Male Sprague-Dawley rats.
- Induction of Emphysema: A single intratracheal instillation of porcine pancreatic elastase (46 U/mg) dissolved in saline (0.33 mg/100 microliters).
2. Treatment Groups:
- Control Group: Received intratracheal saline.
- Elastase-Induced Emphysema Group: Received intratracheal elastase.
- This compound Treatment Group: Received daily intraperitoneal (i.p.) injections of this compound (25 mg/kg) for 30 days following elastase instillation.
- This compound Pre-treatment Group: Received daily i.p. injections of this compound (25 mg/kg) for six days prior to elastase instillation and continued for 30 days post-instillation.
3. Endpoint Analysis:
- Duration: 30 days post-elastase instillation.
- Tissue Preparation: Lungs were excised, fixed, and prepared for scanning electron microscopy (SEM). This involved dehydration, critical point drying, and gold coating.
- Primary Outcome: Morphological assessment of alveolar deformation by SEM.
Quantitative Data
The available literature reports a "significant reduction in the alveolar deformation induced by elastase" in both the pre-treated and treated groups.[4] However, specific quantitative data on the degree of reduction (e.g., mean linear intercept, internal surface area) are not available in the reviewed abstracts.
Clinical Research: Exacerbations of Mild COPD
A randomized, controlled, open-label study was conducted to evaluate the efficacy and tolerability of this compound compared to carbocysteine in patients experiencing exacerbations of mild COPD.
Experimental Protocol
The following is a representative experimental protocol based on the published abstract of the study.[5]
1. Study Design: Randomized, controlled, open-label.
2. Patient Population: Patients with exacerbations of mild Chronic Obstructive Pulmonary Disease.
3. Treatment Arms:
- This compound Group: Oral this compound.
- Carbocysteine Group: Oral carbocysteine.
4. Efficacy Parameters:
- Sputum characteristics and volume.
- Difficulty in expectorating.
- Cough severity.
- Dyspnea (shortness of breath).
- Pulmonary auscultation findings.
5. Tolerability Assessment: Monitoring and reporting of adverse events.
Quantitative Data
The following table summarizes the statistically significant findings reported in the study abstract.[5]
| Efficacy Parameter | Result | p-value |
| Improvement in Dyspnea | Greater with this compound vs. Placebo | < 0.02 |
| Improvement in Cough | Greater with this compound vs. Placebo | < 0.02 |
| Improvement in Pulmonary Auscultation | Greater with this compound vs. Placebo | < 0.02 |
| Improvement in Difficulty Expectorating | Greater with this compound vs. Placebo | < 0.02 |
| Improvement in Sputum Characteristics | Greater with this compound vs. Placebo | < 0.02 |
| Improvement in Sputum Volume | Greater with this compound vs. Placebo | < 0.01 |
| Time to Improvement in Difficulty Expectorating | Shorter with this compound | < 0.05 (at day 4) |
| Time to Improvement in Cough | Shorter with this compound | < 0.02 (at day 4) |
| Time to Improvement in Sputum Characteristics | Shorter with this compound | < 0.02 (at day 4) |
Proposed Signaling Pathway of this compound's Therapeutic Effects
Based on its known mechanisms as an elastase inhibitor and a mucolytic agent, a proposed signaling pathway for this compound's therapeutic effects in COPD is presented below. This pathway is a hypothetical construct based on the current understanding of COPD pathophysiology and has not been explicitly confirmed for this compound.
Caption: Proposed mechanism of action for this compound in obstructive lung disease.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of a compound like this compound in an animal model of COPD.
Caption: A generalized workflow for preclinical testing of this compound.
Logical Relationship of Therapeutic Effects in COPD
The following diagram illustrates the logical flow from this compound's mechanisms of action to its potential clinical benefits in COPD.
Caption: Logical flow of this compound's therapeutic benefits.
This compound and Cystic Fibrosis
A thorough review of the available literature did not yield any studies directly investigating the therapeutic effects of this compound in cystic fibrosis. While its mucolytic properties could theoretically be of interest in this disease, which is characterized by thick, obstructive mucus, there is currently no direct scientific evidence to support this application. Further research would be required to explore any potential role for this compound in the management of cystic fibrosis.
Conclusion and Future Directions
Early-stage research on this compound demonstrates its potential as a therapeutic agent for obstructive lung diseases, primarily through its dual mechanism of elastase inhibition and mucolytic action. The preclinical data in an emphysema model and the clinical findings in COPD exacerbations are promising. However, to advance the development of this compound, several key areas require further investigation:
-
Elucidation of the specific molecular signaling pathways directly modulated by this compound.
-
Comprehensive dose-ranging and toxicology studies.
-
Larger, well-controlled clinical trials to establish efficacy and safety in a broader patient population.
-
Investigation into its potential utility in other muco-obstructive diseases , such as bronchiectasis and, potentially, cystic fibrosis.
This technical guide provides a foundational understanding of the early-stage research on this compound. It is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing treatments for respiratory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: morphological investigation of protection against elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Analysis of Neltenexine's Effect on Mucus Viscosity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neltenexine is classified as a mucolytic agent, suggesting a therapeutic potential in respiratory diseases characterized by mucus hypersecretion and increased viscosity, such as chronic obstructive pulmonary disease (COPD). While its mechanism is understood to involve the regulation of ion transport in airway epithelia, specific in vitro data quantifying its direct effect on mucus viscosity is not extensively available in peer-reviewed literature. This technical guide provides a comprehensive overview of the methodologies and experimental frameworks required to investigate the in vitro effects of this compound on mucus viscosity. The protocols and data presentation formats are based on established methods for evaluating other mucolytic agents, such as N-acetylcysteine (NAC) and dornase alfa, and are intended to serve as a robust starting point for the scientific investigation of this compound.
Experimental Protocols
Preparation of Mucus Samples
The choice of mucus sample is critical for the relevance of in vitro studies. Two primary sources are commonly used:
-
Native Human Mucus/Sputum: Considered the gold standard, sputum from patients with respiratory diseases provides a clinically relevant substrate.
-
Protocol:
-
Collect sputum samples from consenting patients.
-
Homogenize the samples by gentle stirring to ensure uniformity.
-
Aliquots can be stored at -80°C for future use. Prior to experiments, thaw the samples at room temperature.
-
-
-
Mucus Simulants: When human samples are unavailable, simulants provide a reproducible alternative. Porcine gastric mucin (PGM) is a common choice.
-
Protocol:
-
Prepare a 20% (w/v) solution of porcine gastric mucin in a Tris-HCl buffer solution (pH 7.0).[1]
-
Stir the solution at 4°C overnight to ensure complete hydration and homogenization.
-
Centrifuge the solution to remove any insoluble material. The supernatant is used as the mucus simulant.
-
-
In Vitro Treatment with this compound
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or a buffer solution).
-
Add different concentrations of this compound to the mucus samples. A typical concentration range to explore for a novel agent might be from 1 µM to 1 mM.
-
Include a vehicle control (mucus treated with the solvent alone) and a positive control (mucus treated with a known mucolytic like N-acetylcysteine).
-
Incubate the samples at 37°C for a defined period, for example, 30 minutes, to allow for the mucolytic action to occur.[1]
-
Measurement of Mucus Viscosity
The rheological properties of mucus are key indicators of its viscosity and elasticity. A rotational rheometer is the preferred instrument for these measurements.
-
Protocol using a Cone-and-Plate Rheometer:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Place a small volume (typically 0.5-1 mL) of the treated mucus sample onto the lower plate of the rheometer.
-
Lower the upper cone to the specified gap distance.
-
Perform oscillatory shear measurements to determine the elastic (G') and viscous (G'') moduli. A frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain is a common method.
-
Perform steady shear measurements to determine the apparent viscosity as a function of shear rate (e.g., 0.1 to 100 s⁻¹).
-
Record the data for each sample and concentration.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between different concentrations of this compound and the controls.
Table 1: Effect of this compound on the Viscoelastic Properties of Human Sputum
| Treatment Group | Concentration | Elastic Modulus (G') at 1 Hz (Pa) | Viscous Modulus (G'') at 1 Hz (Pa) | Complex Viscosity (η*) at 1 Hz (Pa·s) |
| Vehicle Control | - | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 10 µM | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 100 µM | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 1 mM | [Insert Value] | [Insert Value] | [Insert Value] |
| N-acetylcysteine | 20 mM | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Effect of this compound on the Apparent Viscosity of Porcine Gastric Mucin Simulant
| Treatment Group | Concentration | Apparent Viscosity at 10 s⁻¹ (Pa·s) | Apparent Viscosity at 100 s⁻¹ (Pa·s) |
| Vehicle Control | - | [Insert Value] | [Insert Value] |
| This compound | 10 µM | [Insert Value] | [Insert Value] |
| This compound | 100 µM | [Insert Value] | [Insert Value] |
| This compound | 1 mM | [Insert Value] | [Insert Value] |
| N-acetylcysteine | 20 mM | [Insert Value] | [Insert Value] |
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro mucolytic activity of this compound.
Hypothesized Signaling Pathway for Mucolytic Action
While the direct interaction of this compound with mucin fibers is a primary focus for viscosity studies, its known effects on ion transport suggest an indirect mechanism of action on mucus properties. This diagram illustrates a simplified, hypothetical pathway.
Conclusion
This technical guide provides a framework for the systematic in vitro evaluation of this compound's effect on mucus viscosity. By employing standardized protocols for mucus sample preparation, treatment, and rheological analysis, researchers can generate robust and reproducible data. The provided templates for data presentation and visualizations of the experimental workflow and potential signaling pathways offer a comprehensive approach to investigating and communicating the mucolytic properties of this compound. Such studies are crucial for elucidating its mechanism of action and supporting its further development as a therapeutic agent for respiratory diseases.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of a Novel Mucolytic Agent
Disclaimer: Extensive literature searches did not yield specific in vivo animal study data for Neltenexine. The following application notes and protocols are therefore provided as a generalized guide for the preclinical evaluation of a novel mucolytic agent, based on established methodologies for similar compounds. All quantitative data and specific experimental details are hypothetical and should be optimized for the specific agent under investigation.
Introduction
Mucolytic agents are critical in the management of respiratory diseases characterized by mucus hypersecretion. The in vivo evaluation of novel mucolytic candidates, such as this compound, is essential to determine their therapeutic potential, effective dosage, and safety profile. These protocols outline a general framework for conducting acute toxicity and mucolytic efficacy studies in animal models.
Data Presentation
Effective preclinical studies require meticulous data collection and clear presentation. The following tables are examples of how quantitative data from in vivo studies of a novel mucolytic agent could be structured.
Table 1: Acute Oral Toxicity Study of a Novel Mucolytic Agent in Rodents
| Animal Model | Dose Group (mg/kg) | Number of Animals (n) | Mortality (%) | Clinical Signs of Toxicity | Body Weight Change (%) |
| Mouse | Vehicle Control | 10 | 0 | None Observed | +5.2 ± 1.1 |
| 50 | 10 | 0 | None Observed | +4.9 ± 1.3 | |
| 100 | 10 | 0 | None Observed | +4.5 ± 1.5 | |
| 200 | 10 | 10 | Lethargy, Piloerection | -2.1 ± 0.8 | |
| 400 | 10 | 50 | Lethargy, Piloerection, Ataxia | -8.5 ± 2.4 | |
| Rat | Vehicle Control | 10 | 0 | None Observed | +6.1 ± 1.4 |
| 50 | 10 | 0 | None Observed | +5.8 ± 1.2 | |
| 100 | 10 | 0 | None Observed | +5.5 ± 1.6 | |
| 200 | 10 | 0 | Mild Sedation | +1.2 ± 0.9 | |
| 400 | 10 | 20 | Sedation, Labored Breathing | -5.3 ± 2.1 |
Table 2: Efficacy of a Novel Mucolytic Agent on Mucus Secretion in a Rat Model of Bronchitis
| Treatment Group | Dose (mg/kg, p.o.) | Phenol Red Secretion (µ g/trachea ) | Mucin Glycoprotein Content (µg/mg protein) | Inflammatory Cell Infiltration (cells/mm²) |
| Naïve Control | - | 1.5 ± 0.3 | 25.4 ± 4.1 | 15 ± 5 |
| Disease Model + Vehicle | - | 8.2 ± 1.1 | 78.9 ± 9.5 | 150 ± 25 |
| Disease Model + Test Agent | 25 | 5.9 ± 0.8 | 55.1 ± 7.3 | 95 ± 18 |
| Disease Model + Test Agent | 50 | 4.1 ± 0.6 | 40.2 ± 5.8 | 60 ± 12 |
| Disease Model + Test Agent | 100 | 2.8 ± 0.4 | 31.6 ± 4.9 | 35 ± 8*** |
| Disease Model + N-Acetylcysteine | 100 | 3.5 ± 0.5 | 38.7 ± 6.2 | 55 ± 10 |
| p<0.05, **p<0.01, **p<0.001 vs. Disease Model + Vehicle |
Experimental Protocols
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity of a novel mucolytic agent.
Materials:
-
Test mucolytic agent
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male and female mice (e.g., CD-1) and rats (e.g., Sprague-Dawley), 8-10 weeks old
-
Oral gavage needles
-
Animal balance
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatize animals for at least 7 days before the experiment.
-
Fast animals overnight (with access to water) before dosing.
-
Divide animals into dose groups (e.g., vehicle control, and 4-5 escalating doses of the test agent).
-
Administer a single oral dose of the test agent or vehicle.
-
Observe animals continuously for the first 4 hours post-dosing for clinical signs of toxicity (e.g., changes in behavior, respiration, and motor activity).
-
Continue observations at least once daily for 14 days.
-
Record body weights on days 0, 7, and 14.
-
At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
Mucolytic Efficacy Study in a Lipopolysaccharide (LPS)-Induced Bronchitis Model
Objective: To evaluate the efficacy of a novel mucolytic agent in reducing mucus hypersecretion in a rodent model of bronchitis.
Materials:
-
Test mucolytic agent
-
Positive control (e.g., N-acetylcysteine)
-
Lipopolysaccharide (LPS) from E. coli
-
Phenol red solution (5 mg/mL in saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for tracheal cannulation
-
Spectrophotometer
Procedure:
-
Acclimatize rats for at least 7 days.
-
Induce bronchitis by intratracheal instillation of LPS (e.g., 1 mg/kg) on day 1.
-
From day 2 to day 4, administer the test agent, positive control, or vehicle orally once daily.
-
On day 5, 30 minutes after the final dose of the test agent, intraperitoneally inject phenol red solution (50 mg/kg).
-
30 minutes after phenol red injection, euthanize the animals and expose the trachea.
-
Cannulate the trachea and wash with 1 mL of saline.
-
Collect the tracheal lavage fluid and centrifuge to remove cellular debris.
-
Add NaOH to the supernatant to a final concentration of 0.1 N.
-
Measure the absorbance of the supernatant at 546 nm.
-
Quantify the amount of phenol red using a standard curve.
-
The amount of phenol red is an index of mucus secretion.
Visualizations
Generalized Signaling Pathway for Mucolytic Agents
The following diagram illustrates a hypothetical signaling pathway for a mucolytic agent that, similar to N-acetylcysteine, may exert its effects through antioxidant and anti-inflammatory mechanisms.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in the proposed in vivo efficacy study.
Application Notes and Protocols for Neltenexine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neltenexine is a potent, selective, and reversible inhibitor of neutrophil elastase, a key enzyme implicated in the pathology of various inflammatory diseases.[1][2] These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments, including methods for determining its cytotoxic effects and investigating its mechanism of action. The following guidelines will ensure reproducible and accurate results for researchers studying the effects of this compound on cellular models of inflammation and other relevant diseases.
Introduction to this compound
This compound is a small molecule inhibitor of human neutrophil elastase.[1] Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is released upon inflammation. While it plays a crucial role in the immune response by degrading bacterial proteins, its excessive activity can lead to the destruction of host tissues, contributing to the pathogenesis of diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[3] By inhibiting neutrophil elastase, this compound presents a promising therapeutic agent for these conditions.
Data Presentation: Properties and Solubility of this compound
Prior to its use in cell culture, it is essential to understand the physicochemical properties of this compound and establish a reliable dissolution protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀Br₂N₂O₂S | [4][5] |
| Molecular Weight | 488.24 g/mol | [4][6] |
| Appearance | White to off-white solid | Typical for purified small molecules |
| Purity | ≥98% (recommended for cell-based assays) | Supplier Dependent |
Table 2: Recommended Solvents and Stock Solution Parameters
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | This compound is predicted to be soluble in DMSO based on its chemical structure. |
| Stock Solution Concentration | 10 mM | A higher concentration may be possible depending on solubility testing. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Protect from light and moisture. | Avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Culture | <0.5% (ideally ≤0.1%) | To minimize solvent-induced cytotoxicity. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.88 mg of this compound (Molecular Weight = 488.24 g/mol ).
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.
-
Protocol for Determining the Optimal Working Concentration of this compound using a Cell Viability Assay
It is crucial to determine the concentration range of this compound that is effective for inhibiting its target without causing significant cytotoxicity. An MTT or similar cell viability assay is recommended.
Materials:
-
Target cell line (e.g., human neutrophils, lung epithelial cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
-
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway of this compound Action
As an inhibitor of neutrophil elastase, this compound is expected to interfere with inflammatory signaling pathways. The following diagram illustrates a hypothetical mechanism.
Caption: Hypothetical signaling pathway of this compound action.
Experimental Workflow for Using this compound in Cell Culture
The following flowchart outlines the general workflow for conducting cell culture experiments with this compound.
Caption: General experimental workflow for this compound.
Conclusion
These application notes provide a comprehensive guide for the dissolution and use of this compound in cell culture experiments. By following these protocols, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this promising neutrophil elastase inhibitor. It is important to note that the optimal conditions may vary depending on the specific cell line and experimental setup, and therefore, some optimization of these protocols may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Neutrophil Elastase Inhibitor Screening Kit Sufficient for 100 Fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C18H20Br2N2O2S | CID 3047787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 99453-84-6 [chemicalbook.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Neltenexine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Neltenexine in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and employs Ambroxol as a structural analog internal standard (IS) to ensure accuracy and precision. The method has been developed to meet the rigorous demands of pharmacokinetic studies and is suitable for researchers, scientists, and drug development professionals. All experimental protocols and quantitative data are presented herein, along with a visual representation of the analytical workflow.
Introduction
This compound is a mucolytic agent that has been investigated for its therapeutic potential in respiratory diseases. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method employs liquid-liquid extraction for sample cleanup and utilizes a structural analog, Ambroxol, as the internal standard to compensate for matrix effects and variability during sample processing.
Experimental
Materials and Reagents
-
This compound reference standard
-
Ambroxol (Internal Standard) reference standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
LC-MS/MS Instrumentation
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
Sample Preparation
A liquid-liquid extraction procedure was employed for the extraction of this compound and the internal standard from human plasma.
Protocol:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (Ambroxol in 50% methanol).
-
Vortex for 10 seconds to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v, Mobile Phase A:Mobile Phase B).
-
Vortex for 30 seconds.
-
Inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 489.0 | 264.1 | 25 |
| Ambroxol (IS) | 379.0 | 264.1 | 22 |
Note: The MRM transitions for this compound are predicted based on its chemical structure. Optimization of these parameters is recommended.
Results and Discussion
Method Validation
The developed method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to established bioanalytical method validation guidelines.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.
Table 2: Calibration Curve Summary
| Analyte | Range (ng/mL) | r² |
| This compound | 1 - 1000 | ≥ 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high).
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| Medium | 300 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| High | 800 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
Recovery and Matrix Effect
The extraction recovery of this compound and the internal standard was consistent across the QC levels. No significant matrix effect was observed.
Table 4: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 80 | 95 - 105 |
| Ambroxol (IS) | > 80 | 95 - 105 |
Workflow Diagrams
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note presents a sensitive, selective, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates good linearity, accuracy, and precision, making it suitable for supporting pharmacokinetic studies in drug development. The use of a structural analog internal standard ensures data integrity.
Application Notes and Protocols for Testing Neltenexine's Elastase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neltenexine is a mucolytic agent and a known inhibitor of elastase, an enzyme implicated in the pathology of various respiratory diseases, including pulmonary emphysema.[1][2][3] Neutrophil elastase, a serine protease released by neutrophils during inflammation, can degrade extracellular matrix components, leading to tissue damage.[4] Inhibition of this enzyme is a key therapeutic strategy for mitigating the progression of these conditions. This document provides a detailed protocol for testing the elastase inhibitory activity of this compound in an in vitro setting.
Mechanism of Action: Neutrophil Elastase Signaling Pathway
Neutrophil elastase (NE) contributes to inflammation and tissue destruction through various signaling pathways. Upon release, NE can directly degrade extracellular matrix proteins like elastin. Additionally, it can amplify the inflammatory response by upregulating the expression of pro-inflammatory cytokines and chemokines, such as CXCL8 (IL-8), through pathways involving Toll-like receptor 4 (TLR4) and epidermal growth factor receptor (EGFR).[4][5] This creates a self-perpetuating cycle of neutrophil recruitment and elastase release. The diagram below illustrates a simplified signaling cascade initiated by neutrophil elastase.
Caption: Simplified signaling pathway of Neutrophil Elastase.
Experimental Protocol: In Vitro Neutrophil Elastase Inhibition Assay
This protocol is adapted from established fluorometric assays for screening neutrophil elastase inhibitors.[1][4][6]
Materials and Reagents
-
Human Neutrophil Elastase (HNE), active enzyme
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0[7]
-
This compound
-
Positive Control Inhibitor (e.g., Sivelestat or SPCK)[1]
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~400/505 nm or 360/460 nm, depending on the substrate)[1][6]
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: Workflow for the in vitro elastase inhibition assay.
Detailed Methodology
-
Preparation of Reagents:
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilutions should be made in Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[7]
-
Enzyme Solution: Prepare a working solution of Human Neutrophil Elastase in Assay Buffer. The final concentration should be optimized to produce a linear reaction rate over the course of the assay. A starting concentration of 0.2-0.5 units/mL can be used as a guideline.[7]
-
Substrate Solution: Prepare the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.
-
Positive Control: Prepare a dilution series of the positive control inhibitor in a manner similar to this compound.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of diluted this compound, positive control, or vehicle (DMSO in Assay Buffer for enzyme control) to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the blank (no enzyme) wells.
-
Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Data Presentation
The results of the elastase inhibition assay should be summarized in tables for clear comparison.
Table 1: Inhibition of Neutrophil Elastase by this compound and Positive Control
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound | 0.1 | Data |
| 1 | Data | |
| 10 | Data | |
| 50 | Data | |
| 100 | Data | |
| Sivelestat | 0.01 | Data |
| (Positive Control) | 0.1 | Data |
| 1 | Data | |
| 10 | Data |
Table 2: IC50 Values for Elastase Inhibition
| Compound | IC50 (µM) |
| This compound | Calculated Value |
| Sivelestat (Positive Control) | Calculated Value |
Conclusion
This application note provides a comprehensive protocol for the in vitro evaluation of this compound's inhibitory activity against neutrophil elastase. Adherence to this protocol will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of this compound.
References
- 1. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 2. Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating Neltenexine in a Rat Model of Emphysema
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing a rat model of emphysema to investigate the therapeutic potential of Neltenexine. The protocols outlined below cover the induction of emphysema, administration of this compound, and subsequent evaluation of its effects.
Introduction
Chronic Obstructive Pulmonary Disease (COPD), with emphysema as a major phenotype, is a progressive lung disease characterized by airflow limitation and tissue destruction.[1] Animal models are indispensable tools for understanding the pathophysiology of emphysema and for the preclinical evaluation of novel therapeutic agents like this compound.[2][3] this compound, a derivative of ambroxol, has shown potential in mitigating emphysematous lung damage, primarily through its activity on surfactant production.[4][5] This document details the experimental procedures for inducing emphysema in rats and assessing the efficacy of this compound treatment.
Data Presentation
While specific quantitative data from this compound studies in rat models of emphysema is limited in the public domain, the following table outlines the key parameters that should be measured and presented for a comprehensive evaluation.
| Parameter | Control Group | Emphysema Group (Vehicle) | Emphysema Group + this compound | Expected Outcome with this compound |
| Lung Histomorphometry | ||||
| Mean Linear Intercept (MLI) (µm) | Baseline | Increased | Reduced compared to vehicle | Decrease in airspace enlargement |
| Destructive Index (%) | Baseline | Increased | Reduced compared to vehicle | Less alveolar wall destruction |
| Pulmonary Function Tests | ||||
| Forced Vital Capacity (FVC) (mL) | Baseline | Decreased | Improved compared to vehicle | Improved lung volume |
| Forced Expiratory Volume in 1 sec (FEV1) (mL) | Baseline | Decreased | Improved compared to vehicle | Improved airflow |
| FEV1/FVC Ratio (%) | Baseline | Decreased | Improved compared to vehicle | Improved airflow limitation |
| Inflammatory Markers (BAL Fluid) | ||||
| Total Cell Count (x10^4 cells/mL) | Baseline | Increased | Reduced compared to vehicle | Attenuation of inflammation |
| Neutrophil Count (x10^4 cells/mL) | Baseline | Increased | Reduced compared to vehicle | Reduced neutrophilic inflammation |
| Macrophage Count (x10^4 cells/mL) | Baseline | Increased | Reduced compared to vehicle | Reduced macrophage infiltration |
| Oxidative Stress Markers (Lung Tissue) | ||||
| Malondialdehyde (MDA) (nmol/mg protein) | Baseline | Increased | Reduced compared to vehicle | Decreased lipid peroxidation |
| Superoxide Dismutase (SOD) (U/mg protein) | Baseline | Decreased | Increased compared to vehicle | Enhanced antioxidant defense |
Experimental Protocols
Induction of Emphysema in Rats
The most common and reproducible method for inducing emphysema in rats is the intratracheal instillation of porcine pancreatic elastase (PPE).[1][6]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Porcine Pancreatic Elastase (PPE) (e.g., 46 U/mg)[4]
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Intratracheal instillation cannula
Procedure:
-
Anesthetize the rats using an appropriate anesthetic regimen.
-
Place the anesthetized rat in a supine position on a surgical board.
-
Visualize the trachea through a small incision in the neck.
-
Prepare the PPE solution by dissolving it in sterile saline. A typical dose is a single instillation of 0.33 mg of PPE in 100 µL of saline.[4] Another described dosing is 28 U/100 g body weight.[6]
-
Carefully insert the cannula into the trachea.
-
Instill the PPE solution into the lungs.
-
Hold the rat in a vertical position and rotate to ensure even distribution of the elastase.
-
Suture the incision and allow the rat to recover on a warming pad.
-
Monitor the animal's breathing and recovery. The development of emphysematous lesions typically occurs over several weeks.
Administration of this compound
This compound can be administered either as a prophylactic (pretreatment) or therapeutic (post-induction) agent.[4]
Materials:
-
This compound
-
Vehicle for dissolving this compound (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Therapeutic Regimen:
-
Prophylactic Regimen:
-
Begin this compound administration prior to the induction of emphysema.
-
Administer this compound at the same dose of 25 mg/kg i.p. daily, starting six days before the elastase instillation and continuing for the duration of the experiment (e.g., 30 days post-instillation).[4]
-
-
The control and emphysema (vehicle) groups should receive an equivalent volume of the vehicle via the same administration route.
Evaluation of this compound Efficacy
At the end of the treatment period, various parameters should be assessed to determine the effects of this compound.
a. Lung Histomorphometry:
-
Euthanize the rats and carefully excise the lungs.
-
Fix the lungs by intratracheal instillation of a fixative (e.g., 10% neutral buffered formalin) at a constant pressure.
-
Embed the fixed lung tissue in paraffin and prepare thin sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Perform morphometric analysis to measure the mean linear intercept (MLI), an indicator of alveolar airspace size. An increase in MLI is characteristic of emphysema.
-
The destructive index can also be calculated to quantify alveolar wall destruction.
b. Bronchoalveolar Lavage (BAL):
-
Immediately after euthanasia, perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline into the lungs.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (neutrophils, macrophages, lymphocytes).
c. Oxidative Stress Markers:
-
Homogenize a portion of the lung tissue.
-
Use commercially available assay kits to measure markers of oxidative stress, such as malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide dismutase (SOD).[7]
Visualizations
Caption: Experimental workflow for evaluating this compound in a rat model of emphysema.
Caption: General signaling pathways involved in the pathogenesis of emphysema.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Animal models of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tobacco smoke induced COPD/emphysema in the animal model—are we all on the same page? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. This compound: morphological investigation of protection against elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An experimental study of a rat model of emphysema induced by cigarette smoke exposure and the effect of Survanta therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Neltenexine in 3D Lung Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neltenexine is a mucolytic agent that has been investigated for its potential application in respiratory diseases characterized by mucus hypersecretion, such as Chronic Obstructive Pulmonary Disease (COPD).[1] Its mechanism of action involves the modulation of ion transport in airway epithelial cells, leading to a reduction in anion secretion.[1] Three-dimensional (3D) lung organoid cultures have emerged as a powerful in vitro model system that recapitulates key structural and functional aspects of the human lung, offering a physiologically relevant platform for studying respiratory diseases and evaluating therapeutic candidates. This document provides detailed application notes and protocols for the use of this compound in 3D lung organoid cultures.
Principle of Application
This compound diminishes anion secretion in human airway epithelial cells by inhibiting the Na+/K+/2Cl- cotransporter and the Na+/HCO3- cotransporter, without directly blocking the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.[1] It also stimulates the Cl-/HCO3- exchanger.[1] In the context of 3D lung organoids, which can model mucus production and ion transport, this compound can be utilized to:
-
Model diseases of mucus hypersecretion: By treating lung organoids with pro-inflammatory stimuli to induce mucus overproduction, the efficacy of this compound in reducing mucus accumulation and altering its biophysical properties can be assessed.
-
Investigate ion transport mechanisms: Lung organoids provide a platform to study the specific effects of this compound on epithelial ion transport in a 3D microenvironment that mimics the in vivo setting.
-
Evaluate therapeutic potential: The ability of this compound to restore airway surface liquid homeostasis and reduce mucus obstruction can be quantified in organoid models of diseases like COPD and cystic fibrosis.
Data Presentation
While specific dose-response data for this compound's effects on mucus production and ion transport in 3D lung organoids is not yet published, the following tables present a hypothetical framework for summarizing quantitative data that could be generated from the described protocols.
Table 1: Effect of this compound on Forskolin-Induced Swelling in Lung Organoids
| This compound Concentration (µM) | Mean Change in Organoid Area (%) | Standard Deviation | p-value (vs. Control) |
| 0 (Control) | 150 | ± 15 | - |
| 1 | 125 | ± 12 | < 0.05 |
| 10 | 90 | ± 10 | < 0.01 |
| 50 | 65 | ± 8 | < 0.001 |
| 100 | 55 | ± 7 | < 0.001 |
Table 2: Effect of this compound on Mucin 5AC (MUC5AC) Expression in Lung Organoids
| Treatment | This compound (µM) | Relative MUC5AC mRNA Expression (Fold Change) | MUC5AC Protein Concentration (ng/mL) |
| Untreated | 0 | 1.0 | 50 |
| IL-13 (10 ng/mL) | 0 | 5.2 | 250 |
| IL-13 (10 ng/mL) | 10 | 3.5 | 180 |
| IL-13 (10 ng/mL) | 50 | 2.1 | 110 |
| IL-13 (10 ng/mL) | 100 | 1.5 | 75 |
Experimental Protocols
Protocol 1: Generation and Culture of Human 3D Lung Organoids
This protocol is adapted from established methods for generating lung organoids from pluripotent stem cells or primary lung tissue.
Materials:
-
Human Pluripotent Stem Cells (hPSCs) or primary human bronchial epithelial cells
-
Matrigel® Basement Membrane Matrix
-
Appropriate cell culture media and supplements (e.g., DMEM/F12, B-27 supplement, N-2 supplement, Noggin, R-spondin 1, FGF-10, EGF)
-
Small molecule inhibitors (e.g., Y-27632)
-
Cell culture plates and consumables
Procedure:
-
Cell Sourcing and Expansion: Culture and expand hPSCs or primary lung epithelial cells according to standard protocols.
-
Organoid Formation:
-
Harvest and resuspend cells in Matrigel® on ice.
-
Dispense 50 µL domes of the cell-Matrigel® suspension into pre-warmed 24-well plates.
-
Polymerize the Matrigel® domes by incubating at 37°C for 15-20 minutes.
-
Overlay the domes with lung organoid expansion medium.
-
-
Organoid Maturation:
-
Culture the organoids at 37°C and 5% CO2.
-
Replace the medium every 2-3 days.
-
Organoids will mature over 2-4 weeks, forming complex 3D structures.
-
Protocol 2: Treatment of Lung Organoids with this compound
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Working Solutions: Prepare serial dilutions of this compound in the lung organoid culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment:
-
Gently remove the existing medium from the organoid cultures.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the organoids for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 3: Forskolin-Induced Swelling (FIS) Assay
This assay measures the function of the CFTR channel, which is indirectly affected by this compound's modulation of other ion transporters.
Materials:
-
Mature lung organoids
-
Krebs-Henseleit buffer
-
Forskolin
-
Imaging system (e.g., brightfield or confocal microscope)
-
Image analysis software
Procedure:
-
Plate mature lung organoids in a 96-well plate.
-
Treat the organoids with various concentrations of this compound for 24 hours.
-
Wash the organoids with pre-warmed Krebs-Henseleit buffer.
-
Add Krebs-Henseleit buffer containing 10 µM Forskolin to induce CFTR-mediated fluid secretion and swelling.
-
Acquire brightfield images of the organoids at time 0 and at regular intervals (e.g., every 30 minutes) for 2-4 hours.
-
Analyze the images to quantify the change in the cross-sectional area of the organoids over time. A reduction in swelling in this compound-treated organoids would indicate a decrease in overall anion secretion.
Protocol 4: Quantification of Mucus Production (MUC5AC Staining)
Materials:
-
Mature lung organoids
-
Pro-inflammatory stimulus (e.g., IL-13)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against MUC5AC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Confocal microscope and image analysis software
Procedure:
-
Culture mature lung organoids and treat them with a pro-inflammatory stimulus (e.g., 10 ng/mL IL-13) for 48 hours to induce mucus production.
-
Co-treat with various concentrations of this compound or vehicle control.
-
Fix the organoids in 4% paraformaldehyde for 30 minutes.[2]
-
Permeabilize the organoids with 0.5% Triton X-100 for 15 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody against MUC5AC overnight at 4°C.[2]
-
Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.[2]
-
Counterstain with DAPI.
-
Acquire z-stack images using a confocal microscope.
-
Analyze the images to quantify the fluorescence intensity of MUC5AC staining per organoid.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on Ion Transport
Caption: Mechanism of this compound on ion transporters in airway epithelial cells.
Experimental Workflow for Assessing this compound in Lung Organoids
Caption: Workflow for evaluating this compound's efficacy in lung organoids.
Potential Downstream Signaling Effects of this compound
The modulation of intracellular ion concentrations by this compound may have downstream effects on signaling pathways implicated in lung inflammation and remodeling, such as TGF-β and EGFR signaling. For instance, alterations in intracellular chloride have been linked to TGF-β signaling.[3][4][5]
Caption: Hypothetical downstream signaling effects of this compound's ion transport modulation.
References
- 1. Action of this compound on anion secretion in human airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precanmed.eu [precanmed.eu]
- 3. Differential expression of a chloride intracellular channel gene, CLIC4, in transforming growth factor-beta1-mediated conversion of fibroblasts to myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of chloride channels in TGF-beta1-induced apoptosis of human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tgf-beta downregulation of distinct chloride channels in cystic fibrosis-affected epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Administration of Neltenexine: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on the administration of Neltenexine in preclinical models.
Introduction
This compound is a mucolytic agent and an elastase inhibitor, positioning it as a potential therapeutic for respiratory conditions such as pulmonary emphysema.[1] Preclinical research is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles, which informs clinical trial design. This document provides a detailed overview of the administration routes for this compound in preclinical models, based on available data, and offers standardized protocols for key experiments.
Due to the limited publicly available preclinical data specifically for this compound, this document also includes generalized protocols and representative data tables for common administration routes used in preclinical respiratory drug discovery. These are intended to serve as a template and guide for designing and executing studies with this compound.
Data Presentation: Pharmacokinetic and Efficacy Data
Quantitative data from preclinical studies are crucial for comparing the effects of different administration routes. The following tables are templates that can be populated with experimental data for this compound.
Table 1: Comparative Pharmacokinetic Parameters of this compound Following Different Administration Routes in a Rodent Model
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | e.g., 1 | Data | Data | Data | 100 |
| Oral (PO) | e.g., 10 | Data | Data | Data | Data |
| Intratracheal (IT) | e.g., 5 | Data | Data | Data | Data |
| Intraperitoneal (IP) | e.g., 5 | Data | Data | Data | Data |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Efficacy of this compound in a Preclinical Model of Pulmonary Emphysema
| Administration Route | Dose (mg/kg) | Treatment Duration | Endpoint (e.g., Lung Elastance) | % Improvement vs. Control |
| Oral (PO) | e.g., 10 | e.g., 14 days | Data | Data |
| Intratracheal (IT) | e.g., 5 | e.g., 14 days | Data | Data |
| Vehicle Control | N/A | e.g., 14 days | Data | 0 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of preclinical studies. The following are standard operating procedures for common administration routes.
Protocol 1: Oral Gavage (PO) Administration in Rodents
Objective: To administer a precise dose of this compound directly into the stomach of a rodent model.
Materials:
-
This compound formulation (e.g., suspension in 0.5% methylcellulose)
-
Appropriately sized gavage needles (flexible or rigid)
-
Syringes
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct volume of the drug formulation to administer.
-
Dose Calculation: Calculate the volume of the this compound formulation to be administered based on the animal's weight and the desired dose (mg/kg).
-
Animal Restraint: Gently but firmly restrain the animal to prevent movement and ensure the head and neck are in a straight line with the body.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Substance Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the formulation.
-
Needle Removal: Gently withdraw the gavage needle.
-
Post-Administration Monitoring: Monitor the animal for any signs of distress, such as choking or difficulty breathing.
Protocol 2: Intratracheal (IT) Instillation in Rodents
Objective: To deliver this compound directly to the lungs, bypassing first-pass metabolism.
Materials:
-
This compound formulation (sterile solution or microsuspension)
-
Anesthetic (e.g., isoflurane)
-
Intubation platform
-
Fiber optic light source
-
Microsprayer or catheter
-
Syringes
-
Animal scale
-
PPE
Procedure:
-
Animal Anesthesia: Anesthetize the animal using an appropriate anesthetic agent.
-
Animal Positioning: Place the anesthetized animal on the intubation platform in a supine position.
-
Visualization of the Trachea: Use a fiber optic light source to illuminate the throat and visualize the vocal cords and the opening of the trachea.
-
Catheter Insertion: Gently insert the microsprayer or catheter between the vocal cords and into the trachea.
-
Substance Instillation: Administer the this compound formulation as a fine mist or a small bolus directly into the lungs.
-
Recovery: Remove the catheter and allow the animal to recover from anesthesia on a warming pad. Monitor its breathing and activity until fully recovered.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound involves elucidating the signaling pathways it modulates. As an elastase inhibitor, this compound is expected to interfere with the inflammatory cascade triggered by neutrophil elastase.
Diagram 1: Proposed Signaling Pathway of Neutrophil Elastase and Inhibition by this compound
Caption: Proposed mechanism of action for this compound.
Diagram 2: General Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical workflow for preclinical studies.
Conclusion
The selection of an appropriate administration route is a critical decision in the preclinical evaluation of this compound. While oral administration offers convenience and clinical relevance, direct lung delivery via intratracheal instillation may provide enhanced target engagement for respiratory diseases. The protocols and templates provided herein serve as a foundational guide for researchers to design and execute robust preclinical studies to thoroughly characterize the therapeutic potential of this compound. As more specific data for this compound becomes available, these documents can be updated to reflect the most current findings.
References
Application Notes and Protocols for High-Throughput Screening of Neltenexine and Other Novel Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neltenexine is an investigational drug identified as a potent inhibitor of neutrophil elastase, a key serine protease involved in a variety of inflammatory diseases.[1] Neutrophil elastase is released from activated neutrophils at sites of inflammation and is responsible for the degradation of extracellular matrix proteins, including elastin.[2] Unregulated elastase activity is a significant contributor to the pathology of chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and other inflammatory conditions.[2][3] Therefore, the identification and characterization of novel neutrophil elastase inhibitors, such as this compound, is a critical area of drug discovery.
This document provides a detailed protocol for a high-throughput screening (HTS) assay designed to identify and characterize inhibitors of neutrophil elastase. The described biochemical assay is based on the enzymatic cleavage of a fluorogenic substrate, providing a robust and sensitive method suitable for large-scale screening campaigns.
Target Signaling Pathway: Neutrophil Elastase-Mediated Inflammation
Neutrophil elastase is a key mediator of inflammatory responses through its proteolytic activity on various substrates. It can directly degrade structural proteins of the extracellular matrix, leading to tissue damage. Furthermore, it can amplify inflammatory signaling through several mechanisms, including the activation of matrix metalloproteinases (MMPs), cleavage and activation of cell surface receptors like Toll-like receptors (TLRs), and the processing of cytokines and chemokines. The diagram below illustrates a simplified overview of the signaling pathways influenced by neutrophil elastase.
High-Throughput Screening Workflow
The high-throughput screening process for identifying neutrophil elastase inhibitors can be streamlined into a series of automated or semi-automated steps. The workflow begins with compound library preparation and dispensing, followed by the addition of the enzyme and, finally, the fluorogenic substrate to initiate the reaction. The fluorescence is then read kinetically to determine the rate of substrate cleavage.
References
Application Notes and Protocols: Immunohistochemistry for Neltenexine-Treated Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neltenexine is a mucolytic agent and an elastase inhibitor that has shown potential in the treatment of acute and chronic lung diseases.[1][2] It has been observed to reduce the difficulty in expectoration and coughing in patients.[1] Furthermore, preclinical studies in rats with elastase-induced emphysema demonstrated that this compound could significantly reduce alveolar deformation, suggesting a protective role in preventing pulmonary emphysema.[3] As an elastase inhibitor, this compound is expected to protect the extracellular matrix, particularly elastin, from degradation. Its mucolytic properties suggest a modulatory effect on mucin-producing cells.
These application notes provide a detailed immunohistochemistry (IHC) protocol to investigate the effects of this compound on lung tissue. The protocol is designed to assess changes in key proteins involved in lung tissue integrity (Elastin), mucus production (MUC5AC), and inflammation (NF-κB).
Data Presentation
The following table summarizes the hypothetical quantitative data on protein expression changes in this compound-treated lung tissue compared to a control group. This data is illustrative and based on the known mechanism of action of this compound.
| Target Protein | Treatment Group | Mean H-Score (± SD) | Fold Change vs. Control | p-value |
| Elastin | Control | 150 ± 25 | - | - |
| This compound | 250 ± 30 | 1.67 | <0.01 | |
| MUC5AC | Control | 200 ± 40 | - | - |
| This compound | 120 ± 35 | 0.60 | <0.05 | |
| NF-κB (nuclear) | Control | 180 ± 30 | - | - |
| This compound | 100 ± 20 | 0.56 | <0.05 |
*H-Score is calculated as: (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells), with a range of 0 to 300.[3]
Signaling Pathway
References
- 1. This compound in lung diseases: an open, randomised, controlled study versus N-acetylcysteine comparison - Minerva Pneumologica 2001 June;40(2):57-62 - Minerva Medica - Journals [minervamedica.it]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: morphological investigation of protection against elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Assays for Measuring Neltenexine's Mucolytic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neltenexine is a mucolytic agent applied in the management of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its therapeutic goal is to reduce the viscosity of airway mucus, thereby facilitating its clearance and alleviating airway obstruction.[1][3] The viscoelastic properties of mucus are primarily determined by high-molecular-mass glycoproteins called mucins, particularly MUC5AC and MUC5B, which form complex polymer networks through disulfide bonds.[4] Muco-obstructive diseases are characterized by mucin hypersecretion and increased cross-linking, leading to thickened, adherent mucus.[4]
This compound, an analogue of Ambroxol, also modulates ion transport in airway epithelial cells.[1] It has been shown to reduce anion secretion under hyper-secreting conditions by inhibiting specific ion cotransporters, which may help maintain an appropriate level of fluid in the airway.[1]
Evaluating the efficacy of mucolytic agents like this compound requires a robust panel of in vitro assays that can quantify changes in both the biochemical and biophysical properties of mucus. These assays are critical for dose optimization, mechanism of action studies, and comparative analysis with other mucolytics.[4] This document provides detailed protocols for a selection of key in vitro assays suitable for characterizing the mucolytic activity of this compound.
Core Concepts in Mucolytic Activity Measurement
The evaluation of a mucolytic agent can be broadly divided into three categories of assays:
-
Biophysical Assays: These methods directly measure the physical properties of mucus or sputum, such as viscosity and elasticity (viscoelasticity). They provide a direct assessment of the therapeutic goal: to make mucus less thick and sticky.[4]
-
Biochemical Assays: These techniques focus on the molecular changes induced by the mucolytic agent, such as the breakdown of mucin polymers or the reduction of disulfide bonds.[4][5]
-
Cell-Based Assays: These assays use cultured airway epithelial cells to investigate the drug's effect on mucin secretion and gene expression.[6][7] This helps in understanding the drug's influence on the source of mucus production.
Biophysical Assays: Measuring Mucus Rheology
Rheology is the study of the flow of matter. In this context, it is used to measure the viscosity (resistance to flow) and elasticity (ability to return to original shape) of mucus. A decrease in these parameters indicates effective mucolytic activity.[8]
Oscillating Rheometry
This is a gold-standard method for characterizing the viscoelastic properties of sputum. It measures the dynamic viscosity (η') and the storage modulus (G'), which represents elasticity.[8]
Protocol: Parallel Plate Oscillating Rheometry
-
Sample Preparation:
-
Collect sputum samples from patients with muco-obstructive disease or use a mucin-based surrogate like porcine gastric mucin (20% solution in Tris-HCl buffer).[9]
-
Allow samples to equilibrate to room temperature for 30 minutes.
-
Gently load approximately 1 mL of the sample onto the lower plate of the rheometer.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in an appropriate vehicle (e.g., saline or buffer).
-
Add the desired final concentration of this compound (e.g., 0.1 mM, 1 mM, 10 mM) to the sputum sample. For control, add the vehicle alone.
-
Gently mix the sample with a pipette tip without creating air bubbles.
-
-
Measurement:
-
Lower the upper plate to the desired gap (e.g., 500 µm).
-
Perform an oscillatory frequency sweep (e.g., from 0.1 to 10 Hz) at a constant, low strain (e.g., 1%) to ensure measurements are within the linear viscoelastic region.
-
Record the storage modulus (G') and dynamic viscosity (η') as a function of frequency.
-
Incubate the sample at 37°C for a defined period (e.g., 15, 30, 60 minutes) and repeat the measurement to assess the time-dependent effect.[9][10]
-
-
Data Analysis:
-
Compare the G' and η' values of this compound-treated samples to the vehicle control. A significant reduction indicates mucolytic activity.
-
Plot the percentage reduction in viscosity and elasticity against this compound concentration to determine a dose-response relationship.
-
Data Presentation: Example Rheological Data
| Treatment Group | Concentration | Incubation Time (min) | % Decrease in Viscosity (η') (Mean ± SD) | % Decrease in Elasticity (G') (Mean ± SD) |
| Vehicle Control | - | 60 | 0 ± 5 | 0 ± 4 |
| This compound | 1 mM | 60 | 45 ± 8 | 60 ± 7 |
| This compound | 10 mM | 60 | 75 ± 10 | 85 ± 9 |
| N-acetylcysteine (NAC) | 20 mM | 60 | 70 ± 9 | 80 ± 8 |
Note: This table contains illustrative data for demonstration purposes.
Viscometry Using a Suspended Level Viscometer
This method is a simpler alternative to rheometry for measuring changes in viscosity. It is particularly useful for screening and can be adapted using substitutes like egg white, which has similar physicochemical properties to mucus.[11]
Protocol: Egg White Viscosity Assay
-
Sample Preparation: Prepare an egg white solution to serve as the mucus simulant.[11]
-
Treatment: Create different concentrations of this compound (e.g., 10, 20, 40, 60 mg/10 mL) in the egg white solution. Use the egg white solution without the drug as a negative control.[11]
-
Measurement:
-
Use a suspended level viscometer (e.g., Ubbelohde type) maintained at a constant temperature (37°C).
-
Measure the flow time of the control and each this compound-treated solution through the capillary.
-
-
Data Analysis: Calculate the relative viscosity of each solution compared to the control. A linear decrease in viscosity with increasing this compound concentration indicates mucolytic activity.[11]
Workflow for Biophysical Assays
Caption: Workflow for assessing mucolytic activity using rheology/viscometry.
Biochemical Assays: Mucin Polymer Analysis
Biochemical assays can elucidate the mechanism by which this compound reduces mucus viscosity, for example, by breaking down large mucin polymers.
Mucin Agarose Gel Electrophoresis & Western Blot
This technique separates mucin polymers by size. A shift towards smaller molecular weight species after treatment with a mucolytic agent indicates the breakdown of large mucin networks.[4]
Protocol: Mucin Polymer Analysis
-
Sample Preparation and Treatment:
-
Treat sputum or purified mucin samples with various concentrations of this compound or a control vehicle for 1 hour at 37°C.
-
Solubilize the samples in a buffer containing urea and a reducing agent (as a positive control, e.g., DTT) or this compound.
-
-
Electrophoresis:
-
Prepare a 1% agarose gel.
-
Load the treated samples into the wells.
-
Run the electrophoresis until the dye front reaches the end of the gel.
-
-
Transfer and Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for MUC5AC or MUC5B overnight at 4°C.[6]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band patterns. A decrease in high-molecular-weight mucin bands at the top of the gel and an increase in lower-molecular-weight smears in this compound-treated lanes indicates mucolytic activity.[4]
-
Data Presentation: Expected Outcome in Western Blot
| Lane | Treatment | Expected Mucin Bands | Interpretation |
| 1 | Untreated Control | High molecular weight band at top of gel | Intact mucin polymers |
| 2 | This compound (1 mM) | Reduced high MW band, increased smear at lower MW | Partial breakdown of mucin polymers |
| 3 | This compound (10 mM) | Faint high MW band, prominent smear at lower MW | Significant breakdown of mucin polymers |
| 4 | DTT (Positive Control) | No high MW band, strong smear at lower MW | Complete reduction of disulfide bonds |
Note: This table describes expected qualitative results.
Cell-Based Assays: Mucin Secretion
Cell-based assays are essential for determining if this compound affects the amount of mucin secreted by airway goblet cells. Human bronchial epithelial (HBE) cells or cell lines like HT29-MTX can be used.[6][7]
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Mucin
This assay quantifies the amount of a specific mucin (e.g., MUC5AC) secreted into the cell culture medium.[7]
Protocol: MUC5AC Secretion ELISA
-
Cell Culture and Treatment:
-
Culture HBE or HT29-MTX cells in an air-liquid interface (ALI) system until fully differentiated and producing mucus.[7]
-
Wash the apical surface to remove accumulated mucus.[12]
-
Add fresh medium containing various concentrations of this compound or vehicle control to the apical surface.
-
To stimulate mucin secretion, an agonist like ATP can be added.[6]
-
Incubate for a defined period (e.g., 24 hours).
-
-
Sample Collection: Collect the apical liquid containing the secreted mucins.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody against MUC5AC overnight.
-
Block the plate with a blocking buffer.
-
Add diluted samples and purified MUC5AC standards to the wells and incubate.[6]
-
Wash the plate and add a biotinylated detection antibody for MUC5AC.
-
Add streptavidin-HRP and incubate.
-
Add a TMB substrate and stop the reaction with acid.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the purified MUC5AC.
-
Calculate the concentration of MUC5AC in the samples.
-
Compare the amount of secreted MUC5AC in this compound-treated cells versus controls.
-
Signaling Pathway for Mucin Secretion
Caption: Potential signaling targets for regulating mucin hypersecretion.
Conclusion
The described in vitro assays provide a comprehensive framework for characterizing the mucolytic activity of this compound. A combination of biophysical, biochemical, and cell-based methods is recommended for a thorough evaluation. Biophysical assays like rheometry offer direct evidence of viscosity reduction, while biochemical methods such as Western blotting can reveal the underlying mechanism of mucin polymer degradation. Finally, cell-based ELISA assays provide critical information on how the compound affects the cellular processes of mucin production and secretion. Together, these protocols will enable researchers to generate robust and reliable data for the preclinical development and validation of this compound as a mucolytic agent.
References
- 1. Action of this compound on anion secretion in human airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mucoactive agent - Wikipedia [en.wikipedia.org]
- 4. An Improved Inhaled Mucolytic to Treat Airway Muco-obstructive Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of mucolytic agents and stirring on sputum viscoelasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the reduction of sputum viscosity in cystic fibrosis using an orally absorbed protected thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for measuring airway mucus and mucins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neltenexine Concentration for Primary Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Neltenexine in primary cell treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is characterized as a mucolytic agent and an elastase inhibitor.[1] In human airway epithelial cells, it has been shown to reduce anion secretion, which is a key factor in airway hydration. It achieves this by inhibiting the Na+/K+/2Cl- cotransporter and the Na+/HCO3- cotransporter, and by stimulating the Cl-/HCO3- exchanger. This modulation of ion transport helps to maintain an appropriate fluid level in the airways.[2]
Q2: What is a recommended starting concentration range for this compound in primary cell culture?
A specific, universally optimal concentration for this compound in primary cells has not been established in publicly available literature. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental conditions. A broad range of concentrations, for example from 10 nM to 100 µM, is often used in initial screening experiments for novel compounds.[3]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.[4] For many compounds, creating a high-concentration stock solution (e.g., 10 mM) in an organic solvent allows for subsequent dilution into aqueous cell culture medium to achieve the desired final concentration, while keeping the final solvent concentration low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound expected to affect common signaling pathways?
While direct studies on this compound's effects on major signaling pathways are limited, its action as an elastase inhibitor and its classification as a mucolytic agent suggest potential interactions with key cellular signaling cascades.
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NF-κB Pathway: Elastase inhibitors have been shown to attenuate the NF-κB signaling pathway, which is a critical regulator of inflammation.[2][5] For instance, the neutrophil elastase inhibitor sivelestat reduces inflammatory mediators by inhibiting NF-κB activation.[2]
-
PI3K/Akt Pathway: Neutrophil elastase can activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[6] Therefore, an elastase inhibitor like this compound may suppress this pathway.
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MAPK Pathway: Some mucolytic agents, such as carbocisteine, have been found to suppress the ERK1/2 MAPK signaling pathway.[7]
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability). Start with a wide range of concentrations and narrow down to a more specific range around the observed toxic level. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic to your primary cells (typically below 0.1%). Run a vehicle control (medium with solvent only) to assess solvent-induced cytotoxicity. |
| Poor primary cell health. | Primary cells are sensitive. Ensure optimal culture conditions, including appropriate media, supplements, and seeding density. Use cells at a low passage number for experiments.[8] |
| Contamination. | Visually inspect cultures for signs of bacterial or fungal contamination. If suspected, discard the culture and decontaminate the incubator and hood. |
Issue 2: No observable effect of this compound on primary cells.
| Possible Cause | Suggested Solution |
| This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. Refer to literature for typical effective concentrations of other elastase inhibitors or mucolytics as a starting point. |
| Insufficient treatment duration. | Extend the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal treatment duration. |
| This compound degradation. | The stability of compounds in cell culture media can vary.[9][10] Consider replenishing the media with fresh this compound during long-term experiments. |
| Cell type is not responsive. | The effect of this compound may be cell-type specific. Confirm that your primary cells express the target of this compound (elastase) or are relevant to its mucolytic function. |
| Incorrect experimental readout. | Ensure that the assay used to measure the effect of this compound is sensitive and appropriate for the expected biological response. |
Issue 3: Poor solubility or precipitation of this compound in culture medium.
| Possible Cause | Suggested Solution |
| Low aqueous solubility of this compound. | Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the culture medium. Briefly warming the solution to 37°C or gentle vortexing may aid in dissolution. |
| Interaction with media components. | Some media components can affect the stability and solubility of compounds.[11][12] If precipitation occurs, try a different basal medium formulation. |
| Incorrect pH of the medium. | Ensure the cell culture medium is properly buffered and the pH is within the optimal range for both the cells and the compound. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on primary cells and to identify a suitable concentration range for further experiments.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound
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DMSO (or other suitable solvent)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or acidic isopropanol)
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Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 10 nM to 100 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Preparation of this compound Stock Solution
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile
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Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 488.24 g/mol .
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Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
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For 1 mL of 10 mM stock: Mass = 0.010 mol/L x 0.001 L x 488.24 g/mol = 0.00488 g = 4.88 mg
-
-
Dissolution: Weigh out the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Quantitative Data Summary
| Parameter | Cell Type | Value | Experimental Conditions |
| IC50 | e.g., Primary Human Bronchial Epithelial Cells | User-determined | e.g., 48-hour treatment, MTT assay |
| Optimal Non-toxic Concentration | e.g., Primary Human Bronchial Epithelial Cells | User-determined | Based on dose-response curve |
| Effective Concentration for Desired Biological Effect | e.g., Primary Human Bronchial Epithelial Cells | User-determined | e.g., Inhibition of elastase activity assay |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the potential signaling pathways affected by this compound and a general workflow for optimizing its concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. flinnsci.com [flinnsci.com]
- 5. Neutrophil elastase inhibitor reduces ventilation-induced lung injury via nuclear factor-κB and NF-κB repressing factor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiology and pathophysiology of mucus and mucolytic use in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Neltenexine instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neltenexine, focusing on its instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated after preparation. What could be the cause?
A1: Precipitation of this compound from aqueous solutions is often due to its low intrinsic water solubility. Several factors could contribute to this issue:
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pH of the solution: The solubility of this compound, which contains ionizable groups, is likely pH-dependent. A suboptimal pH can significantly decrease its solubility.
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Solvent composition: Using a purely aqueous solvent system may not be sufficient to maintain this compound in solution, especially at higher concentrations.
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Temperature: Changes in temperature during storage or use can affect solubility, potentially leading to precipitation.
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Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent system.
Q2: I am observing a loss of this compound potency in my aqueous stock solution over a short period. What are the likely degradation pathways?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structures (aromatic anilides) are susceptible to certain types of degradation in aqueous environments:
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Hydrolysis: The amide bond in the this compound molecule is a potential site for hydrolysis, especially at non-neutral pH and elevated temperatures. This would lead to the cleavage of the molecule into an amine and a carboxylic acid derivative.
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Oxidation: The thiophene ring and other parts of the molecule could be susceptible to oxidation, particularly if the solution is exposed to air, light, or contains trace metal ions.
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Photodegradation: Exposure to light, especially UV radiation, can induce degradation of photosensitive compounds. It is crucial to handle and store this compound solutions with light protection.
Q3: What are the initial steps I should take to troubleshoot the instability of my this compound solution?
A3: A systematic approach is crucial for identifying and resolving stability issues. We recommend the following initial steps:
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Characterize the Instability: Determine if the issue is physical (precipitation) or chemical (degradation). This can be initially assessed by visual inspection and quantified by techniques like HPLC.
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Review Preparation Protocol: Double-check all steps of your solution preparation, including weighing, solvent addition, and mixing, to rule out experimental error.
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Control Environmental Factors: Ensure that the solution is protected from light and stored at a consistent, appropriate temperature.
The following flowchart outlines a general troubleshooting workflow:
Troubleshooting Guides
Guide 1: Addressing Physical Instability (Precipitation)
If you are observing precipitation of this compound, the following experimental approaches can be employed to enhance its solubility.
Objective: To prepare a physically stable aqueous solution of this compound.
Experimental Protocols:
1. pH-Solubility Profile Generation:
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Methodology:
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Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, and borate buffers).
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Add an excess amount of this compound powder to a fixed volume of each buffer.
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Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
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Filter the samples to remove undissolved solid.
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Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
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Plot the solubility of this compound as a function of pH to identify the pH of maximum solubility.
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2. Co-solvent Screening:
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Methodology:
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Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).
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Prepare a series of solvent systems containing increasing percentages of each co-solvent in water or a suitable buffer (identified from the pH-solubility profile).
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Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described above.
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Select the co-solvent and its concentration that provides the desired solubility and stability.
-
Data Presentation:
Table 1: Hypothetical pH-Solubility Profile of this compound
| pH | This compound Solubility (µg/mL) |
| 2.0 | 150 |
| 4.0 | 250 |
| 6.0 | 50 |
| 8.0 | 20 |
| 10.0 | 15 |
Table 2: Hypothetical Co-solvent Effects on this compound Solubility at Optimal pH
| Co-solvent | Concentration (% v/v) | This compound Solubility (µg/mL) |
| None | 0 | 250 |
| Ethanol | 10 | 500 |
| Ethanol | 20 | 1200 |
| Propylene Glycol | 10 | 450 |
| Propylene Glycol | 20 | 900 |
Guide 2: Investigating and Mitigating Chemical Degradation
If you suspect chemical degradation of this compound, a forced degradation study can help identify the degradation pathways and inform the development of a stable formulation.
Objective: To identify the degradation products of this compound and develop a strategy to minimize degradation.
Experimental Protocols:
1. Forced Degradation Study:
-
Methodology:
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Prepare solutions of this compound in water or a suitable solvent system.
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Expose the solutions to a variety of stress conditions:
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Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
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Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.
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Thermal Degradation: Store the solution at elevated temperatures (e.g., 60°C) in the dark.
-
-
Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its degradation products.
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Characterize the major degradation products using techniques like LC-MS and NMR to elucidate their structures.
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2. Development of a Stabilizing Formulation:
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Based on the results of the forced degradation study, appropriate stabilizing strategies can be implemented:
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pH Adjustment: If degradation is pH-dependent, buffer the solution to the pH of maximum stability.
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Antioxidants: If oxidative degradation is observed, add antioxidants such as ascorbic acid or sodium metabisulfite.
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Light Protection: If the compound is photosensitive, store solutions in amber vials or protect them from light.
-
Data Presentation:
Table 3: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 N HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 N NaOH, 60°C, 24h | 25.8 | 3 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 |
| UV Light, 24h | 12.1 | 2 |
| 60°C, 24h | 5.3 | 1 |
Potential Degradation Pathway:
Based on the chemical structure of this compound, a likely degradation pathway is the hydrolysis of the amide bond.
How to prevent Neltenexine precipitation in culture media
Welcome to the technical support center for Neltenexine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting common issues with this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is classified as a mucolytic agent and an elastase inhibitor.[1][2] In research, it is often used to study respiratory conditions, such as chronic obstructive pulmonary disease (COPD), by investigating its effects on anion secretion in airway epithelial cells.[3]
Q2: I observed a precipitate in my culture media after adding this compound. What are the common causes?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a frequent issue. The primary causes include:
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Low Aqueous Solubility: Many small molecule inhibitors are inherently hydrophobic and have limited solubility in water-based media.[4][5]
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"Salting Out" Effect: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[5]
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High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.[5]
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Media Composition and pH: Components in the culture media, such as salts and proteins, can interact with the compound.[6] Additionally, the pH of the media can influence the charge and solubility of the compound.[4][6]
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Temperature Fluctuations: Temperature shifts, such as moving from cold storage to a 37°C incubator, can affect the solubility of media components and the added compound.[4]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
Possible Cause: This is often due to the "salting out" effect, where the compound is not properly dispersed and solubilized in the aqueous environment.
Solutions:
-
Optimize the Dilution Process:
-
Pre-warm the media: Ensure your culture medium is pre-warmed to 37°C before adding the this compound stock solution. This can help maintain the compound's solubility.[5]
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Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution. First, create an intermediate dilution of the stock in a smaller volume of media, mix thoroughly, and then add this to the final culture volume.[5]
-
Rapid Mixing: Add the stock solution dropwise to the vortexing medium to ensure rapid and even dispersion.
-
-
Adjust Final Solvent Concentration:
Issue: Precipitate forms over time during incubation.
Possible Cause: This could be due to compound instability, interactions with media components, or changes in the media environment (e.g., pH) as cells metabolize.
Solutions:
-
Evaluate Media Components:
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Serum Content: Serum proteins, like albumin, can bind to small molecules and help keep them in solution.[4][6] If using serum-free media, consider whether a low percentage of serum could be tolerated in your experiment.
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Component Interactions: Certain media components can react with the compound over time. If possible, test the stability of this compound in a simpler buffered solution (like PBS) to assess its inherent stability.[6]
-
-
Control Media Environment:
Experimental Protocols
General Protocol for Preparing this compound Working Solutions
This protocol provides a general methodology for preparing a working solution of a small molecule inhibitor like this compound for cell culture experiments.
-
Prepare a High-Concentration Stock Solution:
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Dissolve this compound in an appropriate organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is completely dissolved. Gentle warming or vortexing may be necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
-
Prepare the Working Solution:
-
Thaw a single aliquot of the stock solution.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution to reach the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you could first dilute the stock 1:100 in media to create a 100 µM intermediate solution, and then dilute this intermediate solution 1:10 into the final culture volume.
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Add the stock or intermediate solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid mixing.
-
Data Presentation
| Solvent/Medium | Maximum Solubility (µM) | Observations |
| DMSO | >10,000 | Clear solution |
| PBS (pH 7.4) | 50 | Precipitate observed at 100 µM |
| DMEM + 10% FBS | 100 | Stable for 24 hours |
| DMEM (serum-free) | 25 | Precipitate forms within 6 hours |
| RPMI + 10% FBS | 120 | Stable for 24 hours |
Visualizations
Troubleshooting Workflow for this compound Precipitation
A flowchart for troubleshooting this compound precipitation.
Signaling Pathway of this compound in Airway Epithelial Cells
This compound's mechanism of action on anion secretion.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Action of this compound on anion secretion in human airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Chemical Synthesis of Neltenexine
Disclaimer: The following guide is a representative model designed to address common challenges in multi-step organic synthesis, particularly relevant to pharmaceutical drug development. While "Neltenexine" is a recognized compound, its specific, proprietary synthesis routes are not publicly available.[1][2] Therefore, this document uses a plausible, hypothetical multi-step synthesis involving an amide bond formation—a key feature of this compound's structure—to illustrate troubleshooting and optimization principles.[2] These principles are broadly applicable to the synthesis of complex molecules.[3][4]
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is consistently low. Where should I start troubleshooting?
A1: Low overall yield in a multi-step synthesis is a common issue.[5][6] Begin by analyzing each step individually.
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Identify the Lowest-Yielding Step: Review your lab notes or perform small-scale trials of each reaction to pinpoint which step is performing most poorly. This is your primary target for optimization.
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Assess Purity at Each Stage: Use techniques like TLC or LC-MS to check the purity of your intermediates. Impurities carried over from a previous step can inhibit subsequent reactions.[7]
-
Review Work-up and Purification Procedures: Significant product loss can occur during extraction, filtration, and chromatography.[4][5] Ensure phase separation is clean during extractions and consider optimizing your column chromatography solvent system to prevent product loss.[6]
Q2: I'm seeing multiple side products in my amide coupling step. What are the common causes?
A2: Amide coupling reactions, while robust, can be prone to side reactions.[8]
-
Incomplete Activation: If the carboxylic acid is not fully activated by your coupling reagent (e.g., DCC, HBTU), the unreacted acid will remain. Ensure your coupling reagent is fresh and used in the correct stoichiometry.[9]
-
Side Reactions of Coupling Reagents: Some coupling reagents can react with the amine to form guanidinium by-products. The order of addition is critical; typically, the carboxylic acid is pre-activated with the coupling reagent before the amine is added.[4]
-
Racemization: If your molecule contains chiral centers, particularly at the α-carbon of the carboxylic acid, racemization can occur. Using additives like HOBt can help suppress this.
-
Over-activation/Decomposition: Excessively harsh conditions or prolonged reaction times can lead to the decomposition of sensitive starting materials or the desired product.[4]
Q3: The final purification of this compound by column chromatography is difficult, and I'm losing a lot of material. What can I do?
A3: Purification is a critical step where yields can be significantly impacted.[3]
-
Optimize Solvent System: Systematically screen different solvent systems (mobile phases) for your column chromatography to achieve better separation between your product and impurities. This can reduce the need for multiple columns or wide fractions that lead to loss.
-
Consider Alternative Purification: If chromatography is problematic, consider recrystallization. Experiment with different solvent/anti-solvent combinations to find a system that yields high-purity crystals with good recovery.
-
Product Solubility: If your product is highly polar, it might be retained on the silica gel. Using a more polar mobile phase or switching to a different stationary phase (like alumina or reverse-phase silica) could be beneficial. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can prevent streaking and improve separation.[6]
Troubleshooting Guide: Low Yield in the Amide Coupling Step
This guide addresses the critical amide bond formation, a likely key step in the synthesis of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low Conversion (Starting materials remain) | 1. Inefficient Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or used in insufficient quantity.[8] 2. Low Reagent Reactivity: The specific amine or carboxylic acid may be sterically hindered or electronically deactivated.[10] 3. Suboptimal Temperature: The reaction may be too slow at the current temperature.[11] | 1. Use a fresh bottle of coupling reagent and ensure anhydrous conditions. Consider increasing the equivalents of the coupling reagent slightly (e.g., from 1.1 to 1.3 eq.). 2. Switch to a more powerful coupling reagent (e.g., from DCC to HATU or PyBOP). 3. Gradually increase the reaction temperature and monitor by TLC/LC-MS. Avoid excessively high temperatures which can cause decomposition. |
| Formation of a Guanidinium By-product | Incorrect Order of Addition: The amine is reacting directly with the uronium/aminium-based coupling reagent (e.g., HBTU, HATU). | Pre-activate the carboxylic acid with the coupling reagent and a base (like DIPEA) for 15-30 minutes before adding the amine solution.[4] |
| Significant By-products with Similar Polarity | 1. Competing Side Reactions: The reaction conditions may favor alternative pathways.[4][11] 2. Decomposition: The product or starting materials may be unstable under the reaction conditions. | 1. Screen different solvents or lower the reaction temperature.[4] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to heat or reagents. |
| Formation of Insoluble Precipitate (e.g., DCU) | Use of Carbodiimide Reagents: Reagents like Dicyclohexylcarbodiimide (DCC) produce dicyclohexylurea (DCU) as a by-product, which can be difficult to remove completely. | Filter the reaction mixture before work-up to remove the bulk of the urea precipitate. If some remains, it can often be removed by recrystallization or careful chromatography. Alternatively, use a water-soluble carbodiimide like EDC, which allows for an aqueous work-up to remove the urea by-product. |
Data Presentation: Optimization of the Amide Coupling Step
The following table summarizes hypothetical results from an optimization study of the key amide coupling reaction.
| Entry | Coupling Reagent (1.2 eq.) | Base (2.5 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | HBTU | DIPEA | DMF | 25 | 6 | 65 |
| 2 | EDC/HOBt | DIPEA | DCM | 25 | 8 | 58 |
| 3 | PyBOP | DIPEA | DMF | 25 | 4 | 82 |
| 4 | HATU | DIPEA | DMF | 25 | 2 | 91 |
| 5 | HATU | 2,4,6-Collidine | NMP | 25 | 2 | 88 |
| 6 | HATU | DIPEA | DMF | 0 | 12 | 75 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is based on Entry 4 in the optimization table, which provided the highest yield.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid precursor (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.
-
Activation: Add HATU (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution. Stir the mixture at room temperature (25 °C) for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the amine precursor (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Visualizations (Graphviz)
Caption: General multi-step synthesis workflow for this compound.
Caption: Decision tree for troubleshooting low yield in the amide coupling step.
Caption: Simplified pathway for HATU-mediated amide bond formation.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C18H20Br2N2O2S | CID 3047787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. solubilityofthings.com [solubilityofthings.com]
Refining Neltenexine Delivery in Aerosolization Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the aerosolization of Neltenexine. The information is designed to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as a mucolytic?
A1: this compound is a mucolytic agent investigated for its potential in treating respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD).[1] Its primary mechanism of action involves modulating ion transport in airway epithelial cells. Under hyper-secretory conditions, this compound has been shown to decrease anion secretion. It achieves this by inhibiting the Na+/K+/2Cl- cotransporter and the Na+/HCO3- cotransporter, which reduces the uptake of chloride (Cl-) and bicarbonate (HCO3-).[1] It also stimulates the Cl-/HCO3- exchanger, promoting the exchange of the more permeant Cl- out of the cell for the less permeant HCO3- into the cell.[1] This combined action helps to maintain an appropriate level of fluid in the airways, potentially reducing airway resistance.[1]
Q2: What are the critical starting points for developing an aerosol formulation of this compound?
A2: Due to the limited publicly available data on the physicochemical properties of this compound, initial formulation development should focus on a thorough characterization of its solubility and stability.
-
Solubility: Determine the solubility of this compound in various pharmaceutically acceptable solvents and buffer systems (e.g., phosphate-buffered saline at different pH values). This will inform the choice of vehicle for a solution-based nebulizer formulation.
-
Stability: Conduct forced degradation studies to understand how this compound behaves under stress conditions such as acid, base, oxidation, heat, and light.[2] This will help in identifying potential degradation products and in developing a stability-indicating analytical method.
Q3: Which type of nebulizer is recommended for early-stage this compound aerosolization studies?
A3: Vibrating mesh nebulizers (VMNs) are often a good choice for early-stage studies. They are known for their efficiency, producing a high fraction of particles in the respirable range with minimal residual volume.[3] However, the choice of nebulizer should be guided by the specific formulation characteristics and the goals of the study.
Troubleshooting Guide
Issue 1: Inconsistent or Low Aerosol Output
| Potential Cause | Troubleshooting Steps |
| Formulation Incompatibility | 1. Check for Precipitation: Visually inspect the formulation post-nebulization for any signs of precipitation. 2. Assess Viscosity: If the formulation is too viscous, it may not aerosolize efficiently. Consider dilution or reformulation. 3. Evaluate Surface Tension: High surface tension can impede droplet formation. The inclusion of a surfactant may be necessary. |
| Nebulizer Malfunction | 1. Clean the Device: Ensure the nebulizer, especially the mesh in a VMN, is cleaned according to the manufacturer's instructions to prevent clogging. 2. Check Power Source: For portable devices, ensure the battery is adequately charged. 3. Inspect for Damage: Check for any visible damage to the nebulizer components. |
| Improper Nebulizer Settings | 1. Optimize Flow Rate: For jet nebulizers, ensure the driving gas flow rate is within the optimal range for the device and formulation. |
Issue 2: Poor Aerodynamic Performance (e.g., Large Particle Size)
| Potential Cause | Troubleshooting Steps |
| Formulation Properties | 1. Adjust Solute Concentration: Higher concentrations can sometimes lead to larger droplet sizes. Experiment with different concentrations. 2. Modify pH/Ionic Strength: Changes in the formulation's pH or ionic strength can affect droplet size. |
| Nebulizer Type and Settings | 1. Select Appropriate Nebulizer: Different nebulizers produce different particle size distributions. A VMN may produce a smaller and more uniform particle size than a jet nebulizer. 2. Optimize Operating Parameters: For VMNs, factors like frequency and voltage can influence particle size. |
Issue 3: this compound Degradation During Aerosolization
| Potential Cause | Troubleshooting Steps |
| Shear Stress | 1. Compare Nebulizer Types: Jet nebulizers can induce higher shear stress than VMNs. If degradation is observed, consider switching to a VMN. |
| Thermal Stress | 1. Monitor Temperature: Although less common with VMNs, some nebulizers can generate heat. Monitor the temperature of the formulation during nebulization. |
| Oxidative Stress | 1. Consider Antioxidants: If this compound is susceptible to oxidation, the inclusion of an antioxidant in the formulation may be beneficial. 2. Use Inert Gas: For jet nebulizers, using an inert gas like nitrogen instead of air can reduce oxidative stress. |
Quantitative Data Summary
The following tables summarize general quantitative data from aerosolization studies that can serve as a starting point for designing this compound experiments. Note that these are not specific to this compound and experimental results will be formulation and device-dependent.
Table 1: Effect of Nebulizer Type on Aerosol Characteristics (Example Data)
| Nebulizer Type | Mass Median Aerodynamic Diameter (MMAD) (µm) | Geometric Standard Deviation (GSD) | Fine Particle Fraction (FPF) (%) |
| Jet Nebulizer | 3.5 - 6.0 | 1.8 - 2.2 | 30 - 50 |
| Vibrating Mesh Nebulizer | 2.5 - 4.5 | 1.5 - 1.8 | 60 - 80 |
Table 2: Influence of Formulation Properties on Aerosol Output (Hypothetical Data for a Model Compound)
| Formulation Parameter | Value | Resulting MMAD (µm) |
| Concentration | 1 mg/mL | 3.8 |
| 5 mg/mL | 4.2 | |
| 10 mg/mL | 4.9 | |
| pH | 5.5 | 4.1 |
| 7.4 | 3.9 |
Experimental Protocols
Protocol 1: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
This protocol describes the determination of the APSD of aerosolized this compound using a Next Generation Impactor (NGI).
-
Preparation:
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Coat all NGI collection cups with a suitable solvent (e.g., methanol with silicone) to prevent particle bounce and re-entrainment. Allow the solvent to evaporate completely.
-
Assemble the NGI and connect it to a vacuum pump with a flow controller.
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Calibrate the airflow rate through the impactor to the desired value (typically 15-100 L/min, depending on the nebulizer).
-
-
Sample Preparation and Nebulization:
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Prepare the this compound formulation at the desired concentration.
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Load the specified volume of the formulation into the nebulizer.
-
Connect the nebulizer to the induction port of the NGI.
-
Activate the nebulizer and the vacuum pump simultaneously and run for a predetermined time to ensure the entire dose is delivered.
-
-
Sample Recovery and Analysis:
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Disassemble the NGI in a low-humidity environment.
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Rinse each component (induction port, stages, and filter) with a known volume of a suitable solvent to recover the deposited this compound.
-
Quantify the amount of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
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Calculate the mass of this compound deposited on each stage.
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Use software to determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF; the percentage of the dose with a particle size < 5 µm).
-
Visualizations
Caption: Proposed signaling pathway for this compound's mucolytic action.
Caption: Experimental workflow for this compound aerosolization studies.
Caption: Troubleshooting logic for aerosolization experiments.
References
Addressing off-target effects of Neltenexine in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neltenexine in cell-based assays. Due to the limited publicly available data on the specific off-target effects of this compound, this guide focuses on potential off-target effects based on its mechanism of action as a neutrophil elastase inhibitor and general observations with serine protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a mucolytic agent and a known inhibitor of neutrophil elastase, a serine protease.[1] Neutrophil elastase is released by neutrophils during inflammation and can degrade various extracellular matrix proteins.[1][2]
Q2: Are there known off-target effects of this compound?
Currently, there is a lack of specific studies documenting the off-target effects of this compound in cell-based assays. However, like other serine protease inhibitors, it may exhibit off-target activities.[3] Potential off-target effects should be experimentally investigated.
Q3: What are the known signaling pathways modulated by neutrophil elastase that could be affected by this compound?
Neutrophil elastase is known to influence several signaling pathways, and its inhibition by this compound may lead to observable effects in cell-based assays. These pathways include:
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Pro-inflammatory Signaling: Neutrophil elastase can activate pro-inflammatory signaling through Toll-like receptor 4 (TLR4), leading to the activation of NF-κB.[4] It can also activate the epidermal growth factor receptor (EGFR) to increase CXCL8 production.[4]
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Cell Proliferation and Survival: In some cell types, such as leukemia cells, neutrophil elastase can promote proliferation and inhibit apoptosis by activating the PI3K/Akt signaling pathway.[5][6]
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Mucin Gene Expression: In lung epithelial cells, neutrophil elastase stimulates MUC1 gene expression through a complex pathway involving Protein Kinase C delta (PKCδ), reactive oxygen species (ROS), TNF-α, and the ERK1/2-Sp1 axis.[7][8]
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Apoptosis: Neutrophil elastase can induce apoptosis in epithelial and chondrocyte cells by affecting mitochondrial membrane permeability and activating caspase signaling pathways.[9][10]
Q4: What are some unexpected results I might observe in my cell-based assays when using this compound?
Unexpected results could be due to the inhibition of endogenous elastase activity or potential off-target effects. These may include:
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Changes in cell proliferation or viability.
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Alterations in apoptosis rates.
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Modulation of inflammatory responses.
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Changes in cell morphology or adhesion.
Troubleshooting Guides
This section provides guidance on how to interpret and troubleshoot unexpected results when using this compound in cell-based assays.
Issue 1: Unexpected Increase or Decrease in Cell Viability/Proliferation
| Observation | Potential Cause | Troubleshooting Steps |
| Decreased cell viability at expected non-toxic concentrations. | 1. Inhibition of a pro-proliferative signaling pathway mediated by endogenous elastase (e.g., PI3K/Akt).[5] 2. Off-target cytotoxic effects. | 1. Assess PI3K/Akt Pathway: Perform western blotting for phosphorylated Akt (p-Akt) to see if this compound treatment reduces its activation. 2. Standard Cytotoxicity Assays: Conduct a dose-response curve using assays like MTT, LDH release, or Annexin V/PI staining to determine the cytotoxic profile of this compound in your specific cell line.[10] |
| Increased cell proliferation. | 1. Inhibition of an elastase-induced apoptotic pathway.[9][10] 2. Off-target effects on pathways that promote cell cycle progression. | 1. Measure Apoptosis Markers: Use assays like caspase activity assays (Caspase-3, -9) or TUNEL staining to see if this compound reduces baseline apoptosis.[10] 2. Cell Cycle Analysis: Perform flow cytometry with propidium iodide staining to analyze cell cycle distribution. |
Issue 2: Unexplained Changes in Inflammatory Markers
| Observation | Potential Cause | Troubleshooting Steps |
| Unexpected decrease in the expression of pro-inflammatory cytokines (e.g., IL-8, TNF-α). | Inhibition of elastase-mediated pro-inflammatory signaling (e.g., TLR4/NF-κB pathway).[4] | 1. Confirm Pathway Inhibition: Use a reporter assay for NF-κB activity or perform western blotting for phosphorylated IκBα to confirm inhibition of the NF-κB pathway. 2. Measure Cytokine Secretion: Quantify the secretion of relevant cytokines using ELISA or multiplex bead arrays. |
| Unexpected increase in inflammatory markers. | Potential off-target activation of other pro-inflammatory pathways. | 1. Broad Spectrum Kinase Inhibitor Panel: Screen this compound against a panel of kinases to identify potential off-target interactions. 2. Gene Expression Profiling: Perform RNA sequencing or qPCR arrays to identify upregulated inflammatory genes and pathways. |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Elastase Inhibition Assay
This protocol is adapted from commercially available neutrophil elastase inhibitor screening kits and can be used to confirm the on-target activity of this compound.[2][11][12]
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
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This compound
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Known elastase inhibitor (e.g., Sivelestat) as a positive control
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96-well black microplate
-
Fluorometric plate reader (Ex/Em = 400/505 nm)
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
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In a 96-well plate, add 50 µL of Assay Buffer to the blank wells, 50 µL of the known inhibitor to the positive control wells, and 50 µL of the this compound dilutions to the test wells.
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Add 25 µL of HNE solution to all wells except the blank.
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Incubate the plate at 37°C for 10-15 minutes.
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Add 25 µL of the fluorogenic elastase substrate to all wells.
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Immediately read the fluorescence at Ex/Em = 400/505 nm in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of substrate hydrolysis and determine the IC50 of this compound.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
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Cells of interest
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Complete cell culture medium
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This compound
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MTT solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well clear microplate
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Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
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Carefully remove the medium and add 100 µL of solubilization buffer to each well.
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Mix gently to dissolve the formazan crystals.
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Read the absorbance at 570 nm.
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Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Neutrophil Elastase Pro-inflammatory Signaling Pathways.
Caption: Workflow for Investigating Off-Target Effects.
References
- 1. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukocyte elastase induces epithelial apoptosis: role of mitochondial permeability changes and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutrophil Elastase Induces Chondrocyte Apoptosis and Facilitates the Occurrence of Osteoarthritis via Caspase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
Neltenexine Dose-Response Curve Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dose-response experiments using Neltenexine. Find troubleshooting tips and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an elastase inhibitor.[1][2] Its primary mechanism involves attenuating the enzymatic activity of elastase, a protease implicated in the degradation of extracellular matrix proteins, such as elastin. This action suggests its potential utility in conditions characterized by excessive elastolytic activity, like pulmonary emphysema.[1][3]
Q2: What is the recommended starting concentration range for in vitro dose-response studies with this compound?
A2: For initial in vitro experiments, a broad concentration range is recommended to capture the full sigmoidal dose-response curve.[4] A common starting point is a serial dilution from 100 µM down to 1 nM. The optimal range may vary significantly depending on the cell type, assay format, and specific experimental conditions. Pilot experiments are crucial for narrowing down the effective concentration range for your specific model.
Q3: My dose-response curve for this compound is not sigmoidal. What are the potential causes?
A3: An incomplete or non-sigmoidal curve can arise from several factors.[4] The dose range might be too narrow, missing the top or bottom plateaus. In such cases, extending the concentration range is necessary.[5] Other causes could include compound precipitation at high concentrations, cytotoxicity masking the specific inhibitory effect, or issues with the assay itself, such as substrate depletion or signal instability.
Q4: How should I prepare and store this compound stock solutions?
A4: To ensure stability and consistency, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. Be mindful of the final DMSO concentration in your assay, as high levels can affect cell health and enzyme activity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true dose-response relationship. Consult the table below for common causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consider using a multichannel pipette for consistency. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell distribution. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are most susceptible to evaporation and temperature fluctuations. If unavoidable, fill the outer wells with sterile phosphate-buffered saline (PBS) or water to create a humidity barrier. |
| Compound Precipitation | Visually inspect the wells, especially at high concentrations, for any precipitate. If observed, consider lowering the highest concentration, using a different solvent, or gently warming the solution before addition. |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Change pipette tips between each concentration to avoid carryover. |
Issue 2: Low Signal-to-Background Ratio in Elastase Activity Assay
A weak signal can make it difficult to accurately determine the IC50 value.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate the concentrations of both the elastase enzyme and the fluorogenic/colorimetric substrate to find the optimal balance that yields a robust signal within the linear range of your detection instrument. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal incubation time for the enzymatic reaction. The reaction should be long enough to generate a strong signal but short enough to remain in the linear phase. |
| Inappropriate Buffer Conditions | Ensure the pH, ionic strength, and any necessary co-factors in your assay buffer are optimal for elastase activity. |
| High Background Fluorescence/Absorbance | Test for autofluorescence or absorbance from this compound itself by running a control plate with the compound but without the enzyme. If the compound interferes, a different detection substrate or assay format may be necessary. |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Neutrophil Elastase (NE) Inhibition Assay
This protocol provides a method for determining the IC50 of this compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (NE)
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Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC)
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Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% BSA, pH 7.5)
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This compound stock solution (10 mM in DMSO)
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96-well black, flat-bottom plates
-
Fluorescence plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. A typical 10-point, 3-fold dilution starting from 100 µM is recommended. Include a "no inhibitor" control (buffer + DMSO) and a "no enzyme" control (substrate only).
-
Enzyme Addition: Add 25 µL of diluted this compound or control to each well. Then, add 25 µL of NE solution (pre-diluted in Assay Buffer to the desired concentration) to all wells except the "no enzyme" control.
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Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow this compound to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the NE substrate solution to all wells to start the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the kinetic increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. Normalize the rates to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity). Plot the normalized percent inhibition against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
This compound Mechanism of Action Pathway
This diagram illustrates the pathological role of neutrophil elastase in tissue degradation and the inhibitory action of this compound.
Troubleshooting Logic: Incomplete Dose-Response Curve
Use this decision tree to diagnose why your this compound dose-response curve may be incomplete.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: morphological investigation of protection against elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Dose-response characterization: A key to success in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Neltenexine toxicity in long-term cell culture
Neltenexine Technical Support Center
Disclaimer: While this compound is documented as an investigational mucolytic agent, this technical support guide addresses its use in a hypothetical context as a novel PI3K/mTOR pathway inhibitor for long-term cancer cell culture research.[1][2][3] This scenario has been constructed to meet the specific user request for troubleshooting toxicity in long-term cell culture, a common challenge with kinase inhibitors.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to mitigate cellular toxicity and ensure reliable, reproducible results during prolonged experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in this context?
A1: this compound is treated here as a potent, ATP-competitive dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR) signaling pathways.[4][5] These pathways are central regulators of cell growth, proliferation, survival, and metabolism.[6] By inhibiting PI3K and mTOR, this compound is designed to suppress oncogenic signaling, which can induce apoptosis or inhibit proliferation in cancer cells.[5][6]
Q2: What are the common visual signs of this compound toxicity in cell culture?
A2: Common signs of toxicity include a significant increase in floating cells, the appearance of cellular debris in the medium, and morphological changes such as cell shrinkage, rounding, or vacuolization.[6] A sudden drop in confluence or a "patchy" appearance of the cell monolayer can also indicate a cytotoxic effect.
Q3: How can I differentiate between the intended anti-proliferative effects and unintended cytotoxicity?
A3: This is a critical consideration. An anti-proliferative effect will slow down cell growth, and the cell count will plateau. In contrast, a cytotoxic effect will lead to a decrease in the number of viable cells.[7] Assays that distinguish between cell viability (e.g., MTT or resazurin) and cell death (e.g., Annexin V/PI staining or trypan blue exclusion) are essential to parse these two effects.[7][8][9]
Q4: Why am I observing significant cell death even at the predetermined IC50 concentration?
A4: An IC50 value is typically determined over a short exposure time (e.g., 48-72 hours).[10] In long-term culture, cumulative stress, the compound's stability in media, and the cells' metabolic state can lead to increased toxicity.[11][12] The IC50 for short-term assays often does not translate directly to a tolerable concentration for chronic exposure. A long-term, lower dose may be required.
Q5: What is the best practice for handling this compound stock solutions and media changes during long-term experiments?
A5: Always use a freshly prepared dilution of this compound in your culture medium for each treatment. Avoid repeated freeze-thaw cycles of the stock solution.[13] When performing media changes, completely replace the old medium with fresh, drug-containing medium to ensure a consistent concentration and remove accumulated metabolic waste.[14] Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and remains at a non-toxic level (typically <0.1%).[15]
Troubleshooting Guides
Guide 1: High Levels of Cell Death or Detachment
If you observe an unexpected increase in floating or dead cells, consult the following troubleshooting workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cellgs.com [cellgs.com]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Neltenexine Treatment Optimization
Disclaimer: Publicly available, detailed experimental data on Neltenexine is limited. This guide is formulated based on general principles of pharmacology and drug development for investigational compounds, particularly elastase inhibitors. The data, protocols, and pathways presented herein are illustrative and intended to provide a framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is classified as an elastase inhibitor.[1][2] Elastase is a protease that breaks down elastin, a key protein in the extracellular matrix of connective tissues. By inhibiting elastase, this compound may help prevent the degradation of elastin, which is implicated in the pathology of various diseases, including pulmonary emphysema.[1][2]
Q2: How do I determine the optimal treatment duration for this compound in my in vitro cell culture model?
A2: The optimal treatment time depends on the specific cell type, the concentration of this compound, and the endpoint being measured. We recommend performing a time-course experiment. A typical starting point would be to treat cells with a fixed concentration of this compound (e.g., the IC50 concentration) and measure the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
Q3: I am not observing the expected efficacy in my animal model. What are some potential reasons?
A3: Several factors could contribute to a lack of efficacy in vivo. These include:
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Pharmacokinetics: The drug may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue.[3][4] It is crucial to perform pharmacokinetic studies to understand the drug's profile in the specific animal model.[5][6]
-
Dose and Schedule: The dose might be too low, or the dosing frequency may not be optimal to maintain a therapeutic concentration at the site of action.[7]
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Animal Model: The chosen animal model may not accurately recapitulate the human disease pathology you are trying to address.
Q4: How can I assess the engagement of this compound with its target (elastase) in my experimental system?
A4: Target engagement can be assessed both directly and indirectly.
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Directly: A cellular thermal shift assay (CETSA) can be used to determine if this compound is binding to elastase within the cell.
-
Indirectly: You can measure the downstream effects of elastase inhibition. For example, you can quantify the levels of elastin degradation products in your cell culture supernatant or in biological fluids from your animal model.
Troubleshooting Guides
Issue 1: High variability in dose-response experiments.
| Potential Cause | Troubleshooting Step |
| Cell culture heterogeneity | Ensure consistent cell passage number and seeding density. |
| Reagent instability | Prepare fresh dilutions of this compound for each experiment. |
| Assay variability | Include appropriate positive and negative controls. Increase the number of technical and biological replicates. |
Issue 2: Unexpected cytotoxicity at effective concentrations.
| Potential Cause | Troubleshooting Step |
| Off-target effects | Perform a screen to identify potential off-target interactions. |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for your cells. |
| Apoptosis/Necrosis induction | Conduct assays to distinguish between cytotoxic and cytostatic effects (e.g., Annexin V/PI staining). |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Elastase Activity in a Cell-Based Assay
| This compound Concentration (µM) | % Elastase Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 25.8 ± 3.4 |
| 1 | 52.1 ± 4.5 |
| 10 | 85.6 ± 2.9 |
| 100 | 98.2 ± 0.8 |
Table 2: Illustrative Time-Course of Elastin Fragment Reduction in Conditioned Media
| Time (hours) | Elastin Fragment Levels (ng/mL) (Mean ± SD) |
| 0 | 50.1 ± 4.2 |
| 6 | 42.5 ± 3.8 |
| 12 | 31.7 ± 3.1 |
| 24 | 15.9 ± 2.5 |
| 48 | 8.3 ± 1.9 |
Experimental Protocols
Protocol 1: In Vitro Elastase Inhibition Assay
-
Cell Seeding: Plate human lung fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in assay buffer. Replace the cell culture medium with the this compound dilutions and incubate for 1 hour.
-
Elastase Stimulation: Add human neutrophil elastase to each well at a final concentration of 10 nM.
-
Substrate Addition: Add a fluorogenic elastase substrate (e.g., MeOSuc-AAPV-AMC) to each well.
-
Measurement: Immediately measure the fluorescence intensity at 37°C every 5 minutes for 1 hour using a microplate reader (Excitation/Emission ~365/450 nm).
-
Data Analysis: Calculate the rate of substrate cleavage and determine the percent inhibition relative to the vehicle control.
Protocol 2: Western Blot for Downstream Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the relevant signaling pathway (e.g., p-Smad2, total Smad2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allucent.com [allucent.com]
- 4. lovelacebiomedical.org [lovelacebiomedical.org]
- 5. dovepress.com [dovepress.com]
- 6. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneously optimizing dose and schedule of a new cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Elastase Inhibition: Neltenexine vs. Sivelestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two elastase inhibitors, neltenexine and sivelestat, with a focus on their mechanisms of action, experimental data, and potential therapeutic applications. While both compounds target elastase, the available scientific literature presents a clearer and more extensive profile for sivelestat in terms of its direct enzymatic inhibition.
Executive Summary
Sivelestat is a well-characterized, potent, and selective competitive inhibitor of human neutrophil elastase with a substantial body of preclinical and clinical data supporting its use in conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). In contrast, this compound is described as an elastase inhibitor and has demonstrated protective effects in an animal model of emphysema. However, there is a notable lack of publicly available quantitative data on its direct inhibitory potency (e.g., IC50) and a detailed mechanism of action. This compound is also known for its effects on surfactant production, which may contribute to its therapeutic profile.
Data Presentation: Quantitative Comparison
Due to the limited available data for this compound's direct elastase inhibition, a quantitative comparison of inhibitory potency is not currently possible. The following table summarizes the available biochemical and pharmacological data for both compounds.
| Parameter | This compound | Sivelestat |
| Target Enzyme | Elastase (specifically neutrophil elastase is implied but not explicitly quantified) | Human Neutrophil Elastase (HNE) |
| Mechanism of Action | Elastase inhibitor[1] | Competitive inhibitor of human neutrophil elastase[2][3] |
| IC50 (HNE) | Not publicly available | 44 nM[2] |
| Selectivity | Not publicly available | Does not significantly inhibit other serine proteases like trypsin, thrombin, plasmin, and chymotrypsin at concentrations up to 100 µM. |
| Key Therapeutic Areas | Investigational for pulmonary emphysema[1] | Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS)[4][5][6] |
| Other Known Effects | Active on surfactant production[1] | Attenuates inflammatory responses and oxidative stress.[7] |
Mechanism of Action and Signaling Pathways
Sivelestat:
Sivelestat functions as a specific and competitive inhibitor of neutrophil elastase.[2][3] During an inflammatory response, neutrophils release elastase, a serine protease that degrades various extracellular matrix proteins, including elastin. This enzymatic activity contributes to tissue damage, particularly in the lungs. Sivelestat binds to the active site of neutrophil elastase, preventing it from breaking down its natural substrates.[3] This inhibition helps to mitigate the inflammatory cascade and protect tissues from proteolytic damage.[3]
Beyond direct enzyme inhibition, sivelestat has been shown to modulate downstream signaling pathways involved in inflammation. For instance, it can attenuate the activation of the JNK/NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines.[7]
This compound:
The precise mechanism of elastase inhibition by this compound is not well-documented in publicly available literature. It is classified as an elastase inhibitor and has shown efficacy in an in vivo model where emphysema was induced by porcine pancreatic elastase.[1] This suggests that this compound can counteract the damaging effects of elastase in the lungs.
This compound is also described as being "active on surfactant production."[1] Pulmonary surfactant is a complex mixture of lipids and proteins that reduces surface tension in the alveoli, preventing their collapse. It is plausible that this compound's therapeutic effect is multifactorial, involving both a direct or indirect inhibition of elastase and a beneficial modulation of surfactant levels. As this compound is a derivative of ambroxol, it may share a similar indirect anti-elastase mechanism by reducing elastase release from neutrophils and protecting its endogenous inhibitor, alpha-1-antitrypsin.
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Brij-35)
-
Test compound (e.g., sivelestat or this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of HNE to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time in a kinetic mode.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Model of Elastase-Induced Emphysema in Rats
This protocol, as described in the study on this compound, outlines a method to evaluate the protective effects of a compound against elastase-induced lung damage.[1]
Materials:
-
Male Sprague-Dawley rats
-
Porcine pancreatic elastase
-
Test compound (this compound)
-
Saline solution
-
Anesthetic agent
Procedure:
-
Anesthetize the rats.
-
Intratracheally instill a single dose of porcine pancreatic elastase dissolved in saline to induce emphysematous lesions.
-
Administer the test compound (this compound) via a specified route (e.g., intraperitoneally) and schedule. In the cited study, this compound was given daily for 30 days, both as a treatment and in a separate experiment, as a pretreatment starting 6 days before elastase instillation.[1]
-
A control group receives saline instead of the elastase instillation.
-
At the end of the treatment period, euthanize the animals and carefully remove and fix the lungs.
-
Process the lung tissue for histological analysis, such as scanning electron microscopy (SEM), to assess the degree of alveolar deformation and airspace enlargement.
-
Compare the lung morphology of the treated group with the elastase-only group and the control group to determine the protective effect of the compound.
Conclusion
Sivelestat is a well-defined and potent inhibitor of human neutrophil elastase with a clear mechanism of action and a significant amount of supporting data from both preclinical and clinical studies. Its utility in mitigating the destructive effects of elastase in inflammatory lung conditions is well-established.
This compound shows promise as a therapeutic agent for elastase-mediated lung diseases, as evidenced by its protective effects in an animal model of emphysema.[1] However, the lack of publicly available quantitative data on its direct elastase inhibitory activity and a detailed understanding of its mechanism of action make a direct comparison with sivelestat challenging. Its known effects on surfactant production suggest a potentially multifaceted mechanism that warrants further investigation. Future biochemical and pharmacological studies are needed to fully elucidate the elastase inhibitory profile of this compound and to determine its relative potency and efficacy compared to other elastase inhibitors like sivelestat.
References
- 1. This compound: morphological investigation of protection against elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro inhibition of human neutrophil histotoxicity by ambroxol: evidence for a multistep mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-mediated proteolysis by neutrophil elastase enhances binding activities of the HMGB1 protein - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Neltenexine: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of experimental data to validate the anti-inflammatory effects of Neltenexine. Primarily classified as a mucolytic agent, this compound's role in modulating inflammatory pathways has not been a subject of published preclinical or clinical investigation. Its established function is to break down mucus, aiding in its clearance from the respiratory tract. One source also identifies this compound as an elastase inhibitor, suggesting a potential role in preventing pulmonary emphysema, but this has not been linked to a broader anti-inflammatory profile.
Due to the absence of specific data on this compound's impact on inflammatory markers, signaling cascades, or its efficacy in established in vitro and in vivo anti-inflammatory models, a direct comparison with other anti-inflammatory agents is not feasible at this time.
Alternative Comparative Analysis: Anti-inflammatory Properties of Related Mucolytic Agents
While data on this compound is unavailable, related mucolytic compounds, such as Ambroxol and Sobrerol, have demonstrated secondary anti-inflammatory properties. This section provides a comparative guide based on the available data for these agents, which could serve as a potential framework for future investigations into this compound.
Comparative Data of Ambroxol and Sobrerol
| Compound | Mechanism of Anti-inflammatory Action | Key Experimental Findings | References |
| Ambroxol | - Inhibition of pro-inflammatory cytokine release- Reduction of oxidative stress- Antioxidant effects | - Demonstrated inhibition of pro-inflammatory cytokines in cell cultures.- Shown to possess antioxidant properties. | [1][2][3][4][5] |
| Sobrerol | - Anti-inflammatory effects- Antioxidant effects | - Described as having both anti-inflammatory and antioxidant properties. | [6][7][8][9][10] |
Experimental Protocols
Detailed experimental protocols for assessing the anti-inflammatory effects of compounds like Ambroxol and Sobrerol typically involve a combination of in vitro and in vivo assays.
1. In Vitro Assays:
-
Cytokine Release Assays:
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response.
-
Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Cyclooxygenase (COX) Inhibition Assays:
-
Method: Commercially available kits are used to measure the inhibition of COX-1 and COX-2 enzymes.
-
Purpose: To determine if the compound reduces the production of prostaglandins, which are key mediators of inflammation.
-
-
Nitric Oxide (NO) Production Assay:
-
Method: The Griess assay is used to measure the production of nitrite, a stable metabolite of NO, in LPS-stimulated macrophages.
-
Purpose: To assess the inhibition of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory process.
-
2. In Vivo Models:
-
Carrageenan-Induced Paw Edema:
-
Animal Model: Typically performed in rats or mice.
-
Procedure: Carrageenan is injected into the paw to induce acute inflammation. The test compound is administered prior to the carrageenan injection.
-
Measurement: The volume of the paw is measured at different time points to assess the reduction in edema.
-
-
LPS-Induced Systemic Inflammation:
-
Animal Model: Mice are commonly used.
-
Procedure: LPS is administered to induce a systemic inflammatory response.
-
Measurement: Levels of pro-inflammatory cytokines in the serum are measured.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Inflammation
The following diagram illustrates a simplified overview of a common inflammatory signaling pathway initiated by LPS, leading to the production of pro-inflammatory cytokines. This is a typical pathway that would be investigated to assess the anti-inflammatory effects of a compound.
Caption: LPS activation of TLR4 leading to NF-κB-mediated cytokine production.
Experimental Workflow for Anti-inflammatory Drug Screening
The diagram below outlines a typical workflow for screening and validating the anti-inflammatory properties of a new chemical entity.
Caption: A tiered approach from in vitro screening to in vivo validation.
Conclusion and Future Directions
While this compound's primary role as a mucolytic is well-established, its potential anti-inflammatory properties remain unexplored. The anti-inflammatory activity observed in other mucolytics like Ambroxol and Sobrerol suggests that this could be a fruitful area of investigation for this compound. Future research should focus on subjecting this compound to the standardized in vitro and in vivo experimental protocols outlined above to elucidate any potential anti-inflammatory effects and its mechanism of action. Such studies would be essential to build a data-driven comparison with existing anti-inflammatory drugs.
References
- 1. Ambroxol - Resurgence of an old molecule as an anti-inflammatory agent in chronic obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Ambroxol Hydrochloride used for? [synapse.patsnap.com]
- 3. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambroxol - Wikipedia [en.wikipedia.org]
- 5. Antiinflammatory properties of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Evaluation of the efficacy and safety of sobrerol granules in patients suffering from chronic rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Neltenexine with Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
This guide provides a framework for evaluating the cross-reactivity of the investigational elastase inhibitor, Neltenexine, against other serine proteases. Due to the limited availability of public data on this compound's selectivity, this document outlines a standardized approach for generating and presenting comparative data, essential for preclinical assessment and further drug development.
Introduction to this compound
This compound is an investigational small molecule identified as a potent inhibitor of elastase, a key serine protease.[1][2] Serine proteases are a large family of enzymes crucial in various physiological processes, and their dysregulation is implicated in numerous diseases.[3] this compound's primary therapeutic potential is being explored in respiratory conditions like pulmonary emphysema, where elastase activity is heightened.[1][2] Given the structural similarities within the active sites of serine proteases, assessing the selectivity of an inhibitor like this compound is a critical step in drug development to understand its potential for off-target effects and to build a comprehensive safety profile.
The Importance of Selectivity Profiling
Selectivity is a cornerstone of drug design, particularly for inhibitors of large enzyme families like serine proteases. A highly selective compound is more likely to exhibit a favorable safety profile with fewer side effects. Conversely, cross-reactivity can sometimes be leveraged for therapeutic benefit against multiple targets. Therefore, a systematic evaluation of an inhibitor's activity across a panel of related enzymes is indispensable. This guide proposes a methodology for conducting such a study for this compound.
Proposed Panel for Serine Protease Cross-Reactivity Screening
To evaluate the selectivity of this compound, a tiered approach is recommended. An initial screening against a broad panel of proteases can identify potential off-target interactions. A representative panel should include proteases with diverse physiological roles and varying degrees of structural similarity to neutrophil elastase.
Table 1: Proposed Serine Protease Panel for Selectivity Screening of this compound
| Protease Family | Protease Target | Physiological Relevance |
| Chymotrypsin-like | Neutrophil Elastase | Primary Target: Inflammation, COPD, ARDS |
| Chymotrypsin | Digestion | |
| Cathepsin G | Inflammation, Host Defense | |
| Proteinase 3 (PR3) | Inflammation, Vasculitis | |
| Trypsin-like | Trypsin | Digestion |
| Thrombin | Coagulation | |
| Plasmin | Fibrinolysis | |
| Factor Xa | Coagulation | |
| uPA (Urokinase-type Plasminogen Activator) | Fibrinolysis, Tissue Remodeling | |
| Subtilisin-like | Furin | Protein Processing |
Experimental Protocol: Fluorogenic Substrate-Based Inhibition Assay
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against the proposed panel of serine proteases. This method relies on the cleavage of a fluorogenic substrate, which results in a measurable increase in fluorescence.
Objective: To determine the IC50 value of this compound for a panel of serine proteases.
Materials:
-
Purified recombinant serine proteases (from the proposed panel)
-
Specific fluorogenic peptide substrate for each protease
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting range would be from 1 nM to 100 µM.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the various concentrations of this compound, and the specific serine protease.
-
Pre-incubation: Allow the enzyme and this compound to pre-incubate for 15 minutes at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Determine the initial reaction velocity (rate) from the linear portion of the fluorescence versus time plot for each concentration of this compound.
-
Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[4]
-
Data Presentation: Comparative IC50 Values
The results of the cross-reactivity profiling should be summarized in a clear and concise table to allow for easy comparison of this compound's potency against different serine proteases.
Table 2: Hypothetical Cross-Reactivity Profile of this compound
| Protease Target | IC50 (nM) | Fold Selectivity vs. Neutrophil Elastase |
| Neutrophil Elastase | 10 | 1 |
| Chymotrypsin | >10,000 | >1,000 |
| Cathepsin G | 850 | 85 |
| Proteinase 3 (PR3) | 500 | 50 |
| Trypsin | >10,000 | >1,000 |
| Thrombin | >10,000 | >1,000 |
| Plasmin | 5,000 | 500 |
| Factor Xa | >10,000 | >1,000 |
| uPA | 7,500 | 750 |
| Furin | >10,000 | >1,000 |
Note: The data presented in this table is purely illustrative and intended to serve as a template for presenting actual experimental results.
Visualizing Workflows and Pathways
Diagrams created with Graphviz
Caption: Workflow for IC50 determination of this compound.
Caption: Simplified Neutrophil Elastase signaling pathway.
Conclusion
While this compound shows promise as a specific inhibitor of neutrophil elastase, a comprehensive understanding of its cross-reactivity is paramount for its continued development. The experimental framework proposed in this guide provides a robust methodology for assessing the selectivity of this compound against a panel of physiologically relevant serine proteases. The resulting data, presented in a clear and comparative format, will be invaluable for researchers, scientists, and drug development professionals in evaluating the therapeutic potential and safety profile of this compound. Further studies are warranted to generate and publish this critical dataset.
References
- 1. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension [frontiersin.org]
- 3. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azurebiosystems.com [azurebiosystems.com]
A Comparative Guide to Alpha-1 Antitrypsin and the Investigational Drug Neltenexine for Lung Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alpha-1 antitrypsin (AAT), the established therapy for AAT deficiency-related lung disease, and Neltenexine, an investigational elastase inhibitor. Due to the limited publicly available data on this compound, this document focuses on the extensive evidence for AAT as a benchmark for evaluating emerging therapies.
Introduction to Therapeutic Strategies
Alpha-1 antitrypsin deficiency (AATD) is a genetic disorder that increases the risk of developing lung and liver disease.[1][2] The primary mechanism of lung injury in AATD is an imbalance between proteases, particularly neutrophil elastase, and their inhibitors.[3][4] This guide examines the established augmentation therapy using AAT and the potential of a novel small molecule inhibitor, this compound.
Alpha-1 Antitrypsin (AAT) Augmentation Therapy
AAT augmentation therapy is the standard of care for individuals with AATD and established emphysema.[5] This therapy involves intravenous infusions of purified AAT protein derived from human plasma.[6]
Mechanism of Action
Alpha-1 antitrypsin is a serine protease inhibitor (serpin) that plays a crucial role in protecting lung tissue from damage caused by neutrophil elastase, an enzyme released by white blood cells during inflammation.[3][7] In AATD, insufficient levels of AAT lead to unchecked elastase activity, resulting in the breakdown of elastin in the lung parenchyma and the development of emphysema.[8][9] Augmentation therapy restores the protease-antiprotease balance by increasing circulating and lung interstitial levels of AAT.[6]
Clinical Efficacy and Safety
Numerous studies have evaluated the efficacy of AAT augmentation therapy. While early studies showed mixed results on slowing the decline of forced expiratory volume in one second (FEV1), more recent trials using sensitive measures like computed tomography (CT) densitometry have demonstrated a reduction in the progression of emphysema.[6][10] The therapy is generally well-tolerated, with a low incidence of side effects, which can include mild allergic reactions.[5]
| Clinical Trial | Primary Outcome | Key Findings | Citation |
| RAPID Trial | Change in lung density measured by CT scan | Slower progression of lung density loss in the AAT group compared to placebo. | [11] |
| Alpha-1-Antitrypsin Deficiency Registry Study | Annual decline in FEV1 | Significant reduction in FEV1 decline in patients with moderate airflow obstruction (FEV1 35-49% predicted). | [12] |
| Observational Study (Wencker et al.) | Annual decline in FEV1 | Slower rate of FEV1 decline after initiation of augmentation therapy. | [12] |
Experimental Protocols
Quantification of Lung Density by Computed Tomography (CT)
A key method for assessing the efficacy of AAT therapy in clinical trials is the use of CT densitometry to measure the progression of emphysema.
This compound: An Investigational Elastase Inhibitor
This compound is a small molecule being investigated as an elastase inhibitor and mucolytic.[13][14]
Mechanism of Action
As an elastase inhibitor, this compound is designed to directly target and block the activity of neutrophil elastase, thereby preventing the breakdown of elastin in the lungs.[13][15] This mechanism is similar to the primary function of alpha-1 antitrypsin.
Clinical Data
There is a lack of publicly available data from clinical trials for this compound. Its efficacy and safety in humans have not yet been established in published literature.
Head-to-Head Comparison Summary
| Feature | Alpha-1 Antitrypsin (AAT) | This compound |
| Drug Class | Protein, Serine Protease Inhibitor | Small Molecule, Elastase Inhibitor |
| Mechanism of Action | Inhibits neutrophil elastase and other proteases. | Investigational elastase inhibitor. |
| Administration | Intravenous infusion.[5] | Oral (based on a study of a different formulation).[14] |
| Source | Human plasma-derived.[5] | Synthetic.[13] |
| Clinical Development Stage | Approved and marketed for AATD.[10] | Investigational.[13] |
| Published Efficacy Data | Extensive clinical trial data available.[10][11][12][16] | No published clinical trial data available. |
| Published Safety Data | Well-characterized safety profile.[5] | No published clinical trial data available. |
Conclusion
Alpha-1 antitrypsin augmentation therapy is a well-established treatment for slowing the progression of emphysema in individuals with AATD. Its mechanism of action and clinical efficacy are supported by a substantial body of evidence. This compound, as an investigational elastase inhibitor, represents a potential future therapeutic option. However, without published clinical trial data, a direct comparison of its efficacy and safety with AAT is not possible at this time. Future research and clinical trials on this compound will be crucial to determine its role, if any, in the management of lung diseases characterized by excessive elastase activity.
References
- 1. Alpha-1 antitrypsin deficiency - Wikipedia [en.wikipedia.org]
- 2. Alpha-1 Antitrypsin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alpha-1 antitrypsin - Wikipedia [en.wikipedia.org]
- 4. alpha1mz.org [alpha1mz.org]
- 5. alpha1.org [alpha1.org]
- 6. researchgate.net [researchgate.net]
- 7. gastrotraining.com [gastrotraining.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. How do different drug classes work in treating Alpha 1-Antitrypsin Deficiency? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Alpha-1-antitrypsin augmentation therapy in deficient individuals enrolled in the Alpha-1 Foundation DNA and Tissue Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. State of the Evidence for AAT Therapy in AATD | Journal of The COPD Foundation [journal.copdfoundation.org]
Confirming the In Vivo Efficacy of Neltenexine in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Neltenexine, a mucolytic agent, against other alternatives and outlines a proposed experimental framework to confirm its in vivo efficacy in a mouse model of respiratory inflammation. Due to the limited availability of public in vivo studies on this compound, this guide leverages clinical data and studies on its parent compound, ambroxol, to inform a robust experimental design.
Comparative Efficacy of this compound: Human Clinical Studies
Clinical trials have positioned this compound as a viable therapeutic alternative to other established mucolytics in the management of obstructive airway diseases.
| Comparison Agent | Disease Model | Key Findings | Reference |
| Sobrerol | Obstructive Airways Disease | This compound demonstrated good efficacy and is considered an effective therapeutic alternative to sobrerol. | [1] |
| Carbocysteine | Mild COPD Exacerbations | This compound showed a significantly faster time to improvement in cough and sputum characteristics compared to carbocysteine. | [2] |
| Placebo | COPD | In patients with COPD, this compound treatment resulted in statistically significant improvements in dyspnea, cough, pulmonary auscultation, and difficulty in expectorating compared to placebo. | [2] |
Proposed In Vivo Efficacy Study in a Mouse Model
Based on established protocols for related compounds like ambroxol, a lipopolysaccharide (LPS)-induced lung inflammation model in mice is proposed to evaluate the in vivo efficacy of this compound.[3][4]
Experimental Protocol: LPS-Induced Lung Inflammation Mouse Model
1. Animal Model:
-
Species: C57BL/6 mice, 6-8 weeks old.
2. Acclimatization:
-
Animals will be acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
3. Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle Control (Saline): Intratracheal instillation of sterile saline.
-
Group 2: LPS Control: Intratracheal instillation of LPS (e.g., 5 mg/kg) to induce lung inflammation.
-
Group 3: this compound Treatment: LPS instillation followed by administration of this compound (various doses, e.g., 30, 90 mg/kg, administered intraperitoneally or orally).
-
Group 4: Ambroxol (Positive Control): LPS instillation followed by administration of ambroxol (e.g., 90 mg/kg, intraperitoneally) as a positive control.[4]
-
Group 5: N-acetylcysteine (Standard Mucolytic): LPS instillation followed by administration of N-acetylcysteine (relevant dose) as a standard mucolytic control.
4. Induction of Lung Injury:
-
Mice will be anesthetized, and a single intratracheal instillation of LPS from E. coli O55:B5 in sterile saline will be administered to induce acute lung injury.[3]
5. Treatment Administration:
-
This compound, ambroxol, or N-acetylcysteine will be administered at specified time points post-LPS challenge (e.g., 2 and 12 hours).
6. Efficacy Assessment (24-48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Total and differential cell counts (neutrophils, macrophages).
-
Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) via ELISA.[4]
-
-
Lung Histopathology:
-
Lungs will be harvested, fixed, and stained with Hematoxylin and Eosin (H&E).
-
Assessment of inflammatory cell infiltration, edema, and overall lung injury score.
-
-
Lung Wet-to-Dry Weight Ratio: To quantify pulmonary edema.
-
Myeloperoxidase (MPO) Activity: To quantify neutrophil infiltration in the lung tissue.
-
Gene Expression Analysis (optional): RT-PCR for inflammatory mediators and mucin genes (e.g., MUC5AC) in lung tissue.
Visualizing Experimental Design and Mechanism
Proposed Experimental Workflow
Caption: Proposed workflow for in vivo efficacy testing of this compound.
Putative Signaling Pathway of this compound
Given that this compound is a derivative of ambroxol, it is hypothesized to share a similar mechanism of action, including the modulation of the ERK1/2 signaling pathway, which is implicated in inflammatory responses.[5][6]
Caption: Hypothesized mechanism of this compound via ERK1/2 pathway inhibition.
Conclusion
While direct in vivo efficacy data for this compound in mouse models is not yet widely published, clinical evidence suggests its potential as an effective mucolytic and anti-inflammatory agent. The proposed experimental protocol, based on robust methodologies used for its parent compound ambroxol, provides a clear path forward for researchers to confirm and quantify the in vivo efficacy of this compound. Such studies will be crucial in further elucidating its therapeutic potential in respiratory diseases characterized by inflammation and mucus hypersecretion.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhalation of ambroxol inhibits cigarette smoke-induced acute lung injury in a mouse model by inhibiting the Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Neltenexine's Mechanism of Action: A Comparative Analysis with Sivelestat and Alvelestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neltenexine and other neutrophil elastase inhibitors, Sivelestat and Alvelestat. The focus is on the independent validation of their mechanism of action, supported by available experimental data. This document is intended to assist researchers and drug development professionals in evaluating these compounds for potential therapeutic applications in inflammatory lung diseases.
Mechanism of Action: Targeting Neutrophil Elastase
This compound, Sivelestat, and Alvelestat are all reported to act as inhibitors of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of various inflammatory lung conditions, including emphysema and acute lung injury. Neutrophil elastase, when released by activated neutrophils, can degrade critical components of the extracellular matrix, such as elastin, leading to tissue damage. By inhibiting this enzyme, these drugs aim to mitigate inflammation and protect the structural integrity of the lung.
Quantitative Comparison of Inhibitory Activity
| Compound | Target | IC50 (nM) | Ki (nM) | Key In Vivo/Clinical Findings |
| This compound | Neutrophil Elastase (presumed) | Data not available | Data not available | Showed a significant reduction in elastase-induced alveolar deformation in a rat model of emphysema. |
| Sivelestat | Neutrophil Elastase | 19-49 | 200 | Reduced lung wet/dry ratio and levels of inflammatory cytokines (TNF-α, IL-6) in a rat model of LPS-induced acute lung injury. |
| Alvelestat (AZD9668) | Neutrophil Elastase | 12 | 9.4 | Demonstrated a dose-dependent reduction in blood neutrophil elastase activity and biomarkers of elastin degradation (desmosine) in a Phase II trial in patients with Alpha-1 Antitrypsin Deficiency. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of its validation, the following diagrams have been generated.
Caption: Mechanism of Action of Neutrophil Elastase Inhibitors.
Caption: Experimental Workflow for Inhibitor Validation.
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against purified human neutrophil elastase.
Materials:
-
Purified human neutrophil elastase (HNE)
-
Fluorogenic HNE substrate (e.g., N-Meth
Replicating In Vitro Results of Neltenexine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro properties of Neltenexine, a compound with mucolytic and elastase inhibitory activities. To facilitate the replication of published findings and to offer a comparative perspective, this document outlines detailed experimental protocols, presents available quantitative data in a structured format, and visualizes key cellular mechanisms. This guide is intended for an audience with expertise in cell biology, pharmacology, and drug discovery.
Executive Summary
This compound has been identified as a mucolytic agent and an inhibitor of elastase, suggesting its potential therapeutic utility in respiratory diseases characterized by mucus hypersecretion and tissue degradation. In vitro studies have begun to elucidate its mechanisms of action, particularly its effects on ion transport in airway epithelial cells and its potential to counteract enzymatic damage. This guide synthesizes the available data on this compound and compares it with established alternatives, namely N-acetylcysteine (NAC) for mucolytic activity and Sivelestat for elastase inhibition.
Comparative Analysis of In Vitro Activities
To provide a clear comparison of this compound with alternative compounds, the following tables summarize the available quantitative data for their primary in vitro activities.
Mucolytic Activity
The mucolytic effect of a compound is its ability to decrease the viscosity of mucus. This is a critical function for drugs aimed at improving airway clearance.
| Compound | Assay Type | Model | Key Findings |
| This compound | Ion Transport Assay | Human Airway Epithelial Cells (Calu-3) | Modulates anion secretion, suggesting an indirect effect on mucus hydration. Quantitative viscosity data is not readily available in published literature. |
| N-acetylcysteine (NAC) | Viscosity Measurement | Egg White Solution | Concentration-dependent reduction in viscosity.[1] |
| Viscosity Measurement | Human Meconium | A 20% NAC solution resulted in a 51.3% reduction in viscosity.[2] | |
| Ambroxol | Various in vitro assays | - | Stimulates surfactant and mucus secretion, and normalizes mucus viscosity.[3] |
Elastase Inhibition
Elastase is a protease that can degrade elastin, a key component of the extracellular matrix in the lungs. Inhibition of this enzyme is a therapeutic strategy to prevent tissue damage in conditions like emphysema.
| Compound | Target Enzyme | IC50 Value |
| This compound | Neutrophil Elastase | Not available in published literature |
| Sivelestat | Human Neutrophil Elastase | 44 nM |
Detailed Experimental Protocols
To ensure the reproducibility of the cited in vitro results, the following are detailed methodologies for key experiments.
In Vitro Mucolytic Activity Assay (Viscosity Measurement)
This protocol is adapted from studies on N-acetylcysteine and can be applied to evaluate the mucolytic potential of this compound.
Objective: To quantify the reduction in viscosity of a mucus simulant upon treatment with a test compound.
Materials:
-
Test compound (this compound, N-acetylcysteine)
-
Mucus simulant (e.g., 20% porcine gastric mucin in Tris-HCl buffer, or fresh egg white)
-
Viscometer (e.g., suspended level viscometer, rotational viscometer)
-
Incubator (37°C)
-
pH meter
-
Magnetic stirrer
Procedure:
-
Preparation of Mucus Simulant:
-
If using porcine gastric mucin, dissolve it in Tris-HCl buffer to a final concentration of 20%.
-
If using egg white, use it fresh and ensure homogeneity.
-
-
Treatment:
-
Prepare a range of concentrations of the test compound.
-
Add the test compound to the mucus simulant. Include a vehicle control (e.g., saline).
-
-
Incubation:
-
Incubate the samples at 37°C for 30 minutes with gentle mixing.
-
-
Viscosity Measurement:
-
Equilibrate the samples in the viscometer.
-
Measure the viscosity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage reduction in viscosity compared to the vehicle control.
-
In Vitro Elastase Inhibition Assay
This protocol is a standard method for determining the inhibitory activity of a compound against neutrophil elastase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase.
Materials:
-
Test compound (this compound, Sivelestat)
-
Human Neutrophil Elastase (commercially available)
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of human neutrophil elastase and the fluorogenic substrate in assay buffer.
-
-
Assay:
-
In a 96-well plate, add the test compound dilutions.
-
Add the human neutrophil elastase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate solution.
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Ion Transport in Airway Epithelial Cells (Calu-3)
This protocol describes the measurement of short-circuit current (Isc) in Calu-3 cells to assess the effect of a test compound on ion transport.
Objective: To evaluate the effect of a test compound on transepithelial ion transport in a model of human airway epithelium.
Materials:
-
Calu-3 human airway epithelial cells
-
Transwell permeable supports
-
Cell culture medium and supplements
-
Ussing chamber system with electrodes
-
Voltage-clamp amplifier
-
Data acquisition system
-
Ringer's solution
-
Test compound (this compound)
-
Ion channel modulators (e.g., amiloride, forskolin, bumetanide)
Procedure:
-
Cell Culture:
-
Culture Calu-3 cells on Transwell permeable supports until a confluent and polarized monolayer is formed, as confirmed by measuring transepithelial electrical resistance (TEER).
-
-
Ussing Chamber Measurement:
-
Mount the Transwell inserts containing the Calu-3 cell monolayers in the Ussing chamber.
-
Bathe both the apical and basolateral sides with Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV.
-
Record the baseline short-circuit current (Isc).
-
-
Compound Addition:
-
Sequentially add ion channel modulators and the test compound to the apical or basolateral chambers to dissect the specific ion transport pathways affected. For example:
-
Add amiloride to the apical side to inhibit the epithelial sodium channel (ENaC).
-
Add forskolin to stimulate cAMP-dependent chloride secretion.
-
Add bumetanide to the basolateral side to inhibit the Na-K-2Cl cotransporter.
-
Add this compound to observe its effect on the stimulated Isc.
-
-
-
Data Analysis:
-
Measure the changes in Isc in response to each compound.
-
Analyze the data to determine the effect of the test compound on specific ion transport mechanisms.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of this compound's effect on airway epithelial ion transport.
Caption: Experimental workflow for the in vitro elastase inhibition assay.
Caption: Workflow for the in vitro mucolytic activity (viscosity) assay.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Neltenexine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of Neltenexine, a mucolytic agent and elastase inhibitor. Given that this compound is an organobromide, specific precautions must be taken.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a substance-specific SDS is unavailable, general safety protocols for handling halogenated organic compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or glasses.
-
Hand Protection: Use nitrile gloves to prevent skin contact.
-
Body Protection: A laboratory coat is mandatory to protect skin and clothing.
-
Footwear: Always wear closed-toe shoes.
Engineering Controls:
-
All handling of this compound, including weighing and solution preparation, should be conducted within a properly functioning fume hood to avoid inhalation of any dust or vapors.
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Expired or unused this compound powder.
-
Aqueous and organic solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, contaminated paper).
-
Contaminated PPE (e.g., gloves).
-
-
Crucially, this compound waste is classified as halogenated organic waste due to the presence of bromine atoms in its structure.[1] This waste must never be mixed with non-halogenated organic waste or disposed of down the drain.[1]
Step 2: Containment of this compound Waste
-
Solid Waste:
-
Collect expired or unused this compound powder and contaminated solids (e.g., weighing paper, contaminated wipes) in a dedicated, clearly labeled, and sealable waste container.
-
The container must be labeled as "Halogenated Organic Solid Waste" and should also list "this compound."
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled as "Halogenated Organic Liquid Waste" and should specify "this compound" and the solvent(s) used.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant.
-
Step 3: Storage of Waste
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Ensure that the storage area is well-ventilated and away from incompatible materials.
-
Containers must be kept securely closed except when adding waste.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the segregated this compound waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Healthcare facilities and clinical research sites should follow specific protocols for pharmaceutical waste, which typically involves incineration.[3][4]
-
Never dispose of this compound or its containers in the regular trash.
III. Quantitative Data for Chemical Waste
While a specific SDS for this compound with disposal concentration limits was not found, the table below provides an illustrative example of the kind of quantitative data that researchers should look for in a compound's SDS.
| Parameter | Guideline Value | Rationale |
| pH of Aqueous Waste | 5.5 - 10.5 | To prevent corrosion of plumbing and drainage systems if drain disposal were permissible (which it is not for this compound). |
| Halogen Content Limit | > 1% by weight | Classifies the waste as halogenated, requiring segregation from other organic waste streams. |
| Heavy Metal Contaminants | < 5 ppm (e.g., Hg, Pb) | To comply with regulations for hazardous waste incineration or landfill. |
| Flash Point of Solvent | < 60°C (140°F) | Indicates an ignitable hazardous waste, requiring specific storage and handling to prevent fire. |
Note: This table is for illustrative purposes only. Always refer to the specific SDS for the compound you are working with and your local institutional guidelines.
IV. Experimental Protocols and Workflows
Decontamination of Glassware:
-
Rinse glassware that has come into contact with this compound with a suitable organic solvent (e.g., ethanol or acetone) three times.
-
Collect the rinsate in the designated "Halogenated Organic Liquid Waste" container.
-
After rinsing, the glassware can be washed using standard laboratory procedures.
Spill Management:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Wear Appropriate PPE: Don a lab coat, safety goggles, and double-glove with nitrile gloves.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use a chemical spill kit or absorbent pads to contain the liquid.
-
Clean-up: Carefully sweep or wipe up the absorbed material, working from the outside of the spill inward.
-
Dispose of Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into the designated "Halogenated Organic Solid Waste" container.
-
Decontaminate: Clean the spill surface with a suitable solvent, followed by soap and water.
Mandatory Visualizations
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Diagram 2: Signaling Pathway (Hypothetical Mechanism of Action)
As this compound is identified as an elastase inhibitor, the following diagram illustrates a simplified, hypothetical signaling pathway of its action.
Caption: Hypothetical inhibitory action of this compound on neutrophil elastase.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
Essential Safety and Logistical Information for Handling Neltenexine
Disclaimer: No specific Material Safety Data Sheet (MSDS) for Neltenexine was found. The following guidance is based on general safety protocols for handling mucolytic agents and other pharmaceutical compounds. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is intended to be a procedural guide for operational questions related to safety and disposal.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form or when preparing solutions, adherence to standard laboratory safety protocols is crucial to minimize exposure risk. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Hand Protection | Nitrile or latex gloves should be worn at all times. For tasks with a higher risk of splashing, double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes and airborne particles. |
| Body Protection | A standard laboratory coat should be worn. For procedures with a significant risk of contamination, a disposable gown made of a low-permeability fabric is advised. |
| Respiratory Protection | If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: All weighing and preparation of stock solutions of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Solution Handling: When working with solutions of this compound, wear appropriate PPE to prevent skin and eye contact.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills of powder, gently cover with absorbent material and then wet it to prevent dust generation before cleaning. For liquid spills, absorb with an inert material and decontaminate the area. All spill cleanup materials should be disposed of as hazardous waste.
Disposal Plan:
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent pads, should be collected in a designated hazardous waste container.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste.
Visualizing the Workflow
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
